molecular formula C15H16N6O6S B1675593 LY 186826 CAS No. 126165-79-5

LY 186826

Número de catálogo: B1675593
Número CAS: 126165-79-5
Peso molecular: 408.4 g/mol
Clave InChI: IZZDXJHOVYWBDZ-VXLYETTFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the ongoing development of new antibacterial agents. Its core research value lies in its structural relationship to diazabicyclooctane (DBO) core inhibitors, such as the widely studied avibactam [https://pubmed.ncbi.nlm.nih.gov/21793661/]. This compound features the characteristic 2-amino-thiazole methoxyimino side chain, a motif commonly associated with enhanced activity against a broad spectrum of beta-lactamase enzymes [https://www.ncbi.nlm.nih.gov/books/NBK545311/]. Researchers utilize this intermediate to synthesize and explore novel DBO analogs aimed at overcoming antibiotic resistance in Gram-negative bacteria. The mechanism of action for inhibitors derived from this scaffold involves the covalent, reversible acylation of serine beta-lactamases (Ambler class A, C, and some class D enzymes), thereby protecting co-administered beta-lactam antibiotics from hydrolysis and restoring their efficacy against resistant pathogens [https://pubmed.ncbi.nlm.nih.gov/21793661/]. This product is intended For Research Use Only and is a vital tool for pharmaceutical developers and academic researchers focused on designing the next generation of beta-lactamase inhibitors and addressing the global health crisis of multidrug-resistant bacterial infections.

Propiedades

Número CAS

126165-79-5

Fórmula molecular

C15H16N6O6S

Peso molecular

408.4 g/mol

Nombre IUPAC

6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C15H16N6O6S/c1-6(22)7-3-20-4-8(13(24)21(20)11(7)14(25)26)17-12(23)10(19-27-2)9-5-28-15(16)18-9/h5,8H,3-4H2,1-2H3,(H2,16,18)(H,17,23)(H,25,26)/b19-10+

Clave InChI

IZZDXJHOVYWBDZ-VXLYETTFSA-N

SMILES isomérico

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O

SMILES canónico

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LY 186826;  LY186826;  LY-186826.

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY186826

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY186826 is a synthetic antibacterial agent belonging to the bicyclic pyrazolidinone class, developed by Eli Lilly and Company. Characterized by a novel aza-γ-lactam ring structure, its mechanism of action is analogous to that of β-lactam antibiotics, primarily involving the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. By acylating the active site of PBPs, LY186826 effectively blocks the cross-linking of peptidoglycan chains, leading to cell wall weakening, arrest of cell division, and ultimately, bacterial lysis. This document provides a comprehensive overview of the core mechanism of action of LY186826, including its molecular targets, impact on bacterial signaling pathways, and a summary of its antibacterial activity.

Introduction

The emergence of bacterial resistance to conventional antibiotics has necessitated the development of novel antimicrobial agents with unique structural scaffolds. LY186826 represents an effort to expand the arsenal of antibiotics that target bacterial cell wall synthesis. As a member of the bicyclic pyrazolidinone class, it possesses a five-membered γ-lactam ring fused to a pyrazolidinone core, a structural motif designed to mimic the reactive β-lactam ring of penicillins and cephalosporins.[1][2] This design allows it to interact with and inhibit the same molecular targets as β-lactam antibiotics, namely the penicillin-binding proteins.[1][2]

Molecular Mechanism of Action

The primary mechanism of action of LY186826 is the inhibition of bacterial peptidoglycan synthesis through the inactivation of penicillin-binding proteins (PBPs).[1][2]

Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes located in the cytoplasmic membrane that catalyze the final steps of peptidoglycan synthesis. This process involves the cross-linking of peptide side chains of adjacent glycan strands, which provides the structural rigidity of the bacterial cell wall. By binding to the active site of PBPs, LY186826 inhibits their transpeptidase activity, thereby preventing the formation of these crucial cross-links.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The antibacterial effect of LY186826 is a direct consequence of the disruption of peptidoglycan biosynthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by LY186826.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylation Glycan Chain Elongation (Transglycosylase activity of PBPs) Lipid_II->Transglycosylation Transpeptidation Peptide Cross-linking (Transpeptidase activity of PBPs) Transglycosylation->Transpeptidation Mature_PG Mature Peptidoglycan Transpeptidation->Mature_PG LY186826 LY186826 LY186826->Transpeptidation Inhibits MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Serially Dilute LY186826 in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end PBP_Competition_Assay_Workflow start Start prep_membranes Isolate Bacterial Cell Membranes (containing PBPs) start->prep_membranes competition Incubate Membranes with Varying Concentrations of LY186826 prep_membranes->competition labeling Add Labeled β-Lactam (e.g., [3H]Penicillin) competition->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page detection Detect Labeled PBPs (Autoradiography/Fluorescence) sds_page->detection analysis Determine IC50 detection->analysis end End analysis->end

References

An In-depth Technical Guide to LY186826

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "LY186826" is not a publicly recognized or widely documented chemical compound. Extensive searches for this identifier have not yielded specific information related to a substance with this designation. The "LY" prefix is commonly associated with compounds developed by Eli Lilly and Company, but there is no readily available public information for a compound with the number 186826.

This lack of information could be due to several reasons:

  • Incorrect Identifier: The designation "LY186826" may be a typographical error.

  • Internal or Discontinued Code: The identifier might be an internal research code for a compound that was never publicly disclosed or was discontinued in early development stages.

  • Confidential Information: The compound and its associated data may be proprietary and not available in the public domain.

Without a valid and documented compound to analyze, it is not possible to provide a detailed technical guide that meets the user's core requirements for quantitative data, experimental protocols, and visualizations. Further research and clarification of the compound's identity would be necessary to proceed with generating the requested in-depth report.

The Enigmatic Case of LY186826: A Search for a Lost Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the history and discovery of a novel compound can provide invaluable insights into therapeutic innovation. However, an exhaustive search for the compound designated LY186826 has yielded no publicly available data, suggesting that this particular identifier may not correspond to a disclosed therapeutic agent from Eli Lilly and Company.

Despite a comprehensive review of scientific literature, patent databases, and clinical trial registries, no records of a compound with the designation LY186826 have been identified. This absence of information prevents the creation of an in-depth technical guide as requested. Standard industry practice involves the assignment of "LY" numbers to compounds under investigation by Eli Lilly. It is plausible that LY186826 was an internal designation for a compound that was discontinued in early-stage research and never publicly disclosed. Alternative possibilities include a typographical error in the compound identifier or its use in a context not captured by public-facing scientific and medical databases.

Without verifiable data, any attempt to detail the discovery, mechanism of action, experimental protocols, or associated signaling pathways for a compound named LY186826 would be purely speculative and fall outside the scope of a factual technical guide.

It is crucial for the integrity of scientific and technical documentation to be based on verifiable and published data. In this instance, the lack of any such data for LY186826 means that a comprehensive guide on its discovery and history cannot be compiled. Researchers interested in the portfolio of Eli Lilly and Company are encouraged to consult publicly available resources for information on their many other documented therapeutic agents.

An In-depth Technical Guide to the Bicyclic Pyrazolidinone LY193239

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound LY186826, as specified in the initial request, could not be identified in publicly available scientific literature. Therefore, this guide focuses on a representative and well-documented bicyclic pyrazolidinone antibacterial agent from the same developmental series by Eli Lilly, LY193239 . This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Core Compound Summary

LY193239 is a synthetic, bicyclic pyrazolidinone that acts as a broad-spectrum antibacterial agent. It represents a class of compounds where the traditional β-lactam ring of penicillin and cephalosporin antibiotics is replaced by a five-membered pyrazolidinone ring.[1] This structural modification confers a novel mechanism of action and potential advantages against certain resistant bacterial strains. The antibacterial potency of LY193239 is closely linked to the presence of electron-withdrawing groups on its structure, which enhances its chemical reactivity.[1][2]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Similar to β-lactam antibiotics, the primary mechanism of action of LY193239 is the inhibition of bacterial cell wall synthesis.[1][3] This is achieved through the covalent and irreversible binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3][4] The inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3] The bicyclic pyrazolidinone core of LY193239 mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain, allowing it to acylate the active site serine residue and inactivate the enzyme.[4]

cluster_0 Bacterial Cell LY193239 LY193239 PBP Penicillin-Binding Proteins (PBPs) LY193239->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of LY193239.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of LY193239 against a range of clinically relevant bacteria. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Haemophilus influenzae52 clinical isolates (including 4 β-lactamase producers)Best activity--[5]
Neisseria gonorrhoeae14 clinical isolates (including 1 β-lactamase producer)Best activity--[5]
Neisseria meningitidis19 clinical isolatesBest activity--[5]
Enterococcus faecalis32 clinical isolatesInsensitive--[5]

Note: Specific MIC values were not detailed in the available literature, but relative activity was reported.

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of LY193239 have been conducted in various animal models to assess its absorption, distribution, metabolism, and excretion.

Animal ModelDosing RouteHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Reference(s)
Mice-Data not availableData not availableData not available[6]
Rats-Data not availableData not availableData not available[6]
Monkeys (Macaca mulatta)-Data not availableData not availableData not available[6]

Note: While pharmacokinetic behavior was explored in these models, specific quantitative parameters for LY193239 were not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of LY193239 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of LY193239 is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum (e.g., 5 x 105 CFU/mL) is prepared in broth.

  • Inoculation: The wells of a microtiter plate containing the serially diluted LY193239 are inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of LY193239 that completely inhibits visible bacterial growth.

start Start prep_agent Prepare Serial Dilutions of LY193239 start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of LY193239 to specific PBPs is determined through a competitive binding assay. This assay measures the ability of LY193239 to compete with a labeled penicillin (e.g., radiolabeled or fluorescently labeled) for binding to PBPs.

Protocol:

  • Preparation of Bacterial Membranes: The bacterial strain of interest is cultured, and the cell membranes containing the PBPs are isolated.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of unlabeled LY193239.

  • Labeling: A fixed concentration of a labeled penicillin (e.g., 3H-benzylpenicillin) is added to the mixture.

  • Separation: The PBPs are separated by SDS-PAGE.

  • Detection and Quantification: The amount of labeled penicillin bound to each PBP is detected (e.g., by autoradiography or fluorescence scanning) and quantified. A decrease in the signal from the labeled penicillin in the presence of LY193239 indicates competition for the same binding site.

  • IC50 Determination: The concentration of LY193239 that inhibits 50% of the labeled penicillin binding (IC50) is calculated to determine the binding affinity.

start Start prep_membranes Isolate Bacterial Membranes (containing PBPs) start->prep_membranes incubation Incubate Membranes with varying concentrations of LY193239 prep_membranes->incubation labeling Add Labeled Penicillin incubation->labeling separation Separate PBPs by SDS-PAGE labeling->separation detection Detect and Quantify Labeled Penicillin Binding separation->detection calc_ic50 Calculate IC50 detection->calc_ic50 end End calc_ic50->end

Caption: Workflow for PBP binding affinity assay.

Conclusion

LY193239 is a notable example of the bicyclic pyrazolidinone class of antibacterial agents, demonstrating a mechanism of action centered on the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins. While its development status is not fully public, the available data indicate its potential as a broad-spectrum antibacterial agent. Further research and publication of more extensive quantitative data would be invaluable for a complete understanding of its therapeutic potential.

References

LY186826: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the glycopeptide antibiotic LY186826 (also referred to in literature as LY264826). It includes quantitative in vitro activity data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the experimental workflow used to determine its efficacy.

Core Antibacterial Activity

LY186826 demonstrates potent activity primarily against a wide range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy against Gram-negative bacteria is limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial spectrum.

Table 1: In Vitro Activity of LY186826 against Gram-Positive Aerobes
Bacterial SpeciesNumber of IsolatesMIC90 (μg/mL)Comparator: Vancomycin MIC90 (μg/mL)
Staphylococcus aureus (Oxacillin-Resistant)Not Specified0.5[1]Not Specified
Staphylococcus haemolyticusNot Specified2.0[1]Not Specified
Coagulase-Negative StaphylococciNot Specified4- to 32-fold lower than Teicoplanin[1]Not Specified
Enterococcus spp.Not Specified0.5[1]Not Specified
Streptococcus pyogenesNot Specified0.25>0.5
Streptococcus pneumoniaeNot Specified0.250.5
Listeria monocytogenesNot Specified0.51.0
Bacillus cereusNot Specified0.25[1]Not Specified
Corynebacterium jeikeiumNot Specified0.12[1]Not Specified

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of LY186826 against Anaerobic Bacteria
Bacterial SpeciesMIC Range (μg/mL)
Clostridium spp.≤0.25
Peptococci<0.5
Peptostreptococci<0.5
Fusobacterium spp.<0.5
Bacteroides spp.Resistant

Mechanism of Action

As a glycopeptide antibiotic, LY186826 functions by inhibiting bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan polymer. The resulting disruption of the cell wall integrity leads to bacterial cell death.

cluster_0 Bacterial Cytoplasm cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Pentapeptide Pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Pentapeptide Addition Lipid_I Lipid I Pentapeptide->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Lipid_II_Mem Lipid II Lipid_II->Lipid_II_Mem Flipping Nascent_PG Nascent Peptidoglycan Lipid_II_Mem->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation LY186826 LY186826 LY186826->Lipid_II_Mem Binding to D-Ala-D-Ala Enzymes Transglycosylase & Transpeptidase

Caption: Mechanism of action of LY186826, a glycopeptide antibiotic.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were likely generated using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol (Based on CLSI Standards)

This protocol describes a standardized method for determining the MIC of an antibacterial agent against aerobically growing bacteria.

  • Preparation of Antimicrobial Agent Stock Solution:

    • Weigh a precise amount of the antimicrobial agent (e.g., LY186826) and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be used.

    • Dispense 100 µL of the antimicrobial stock solution (at twice the desired highest final concentration) into well 1 of each corresponding row.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_assay Assay Execution A Prepare Drug Stock Solution E Add Drug to Well 1 A->E B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to Final Inoculum Density B->C G Inoculate Wells with Bacteria (Wells 1-11) C->G D Dispense Broth (Wells 2-12) F Perform 2-fold Serial Dilutions (Wells 1-10) D->F E->F F->G H Incubate Plate (35°C, 16-20h) G->H I Read Results: Determine Lowest Well with No Growth (MIC) H->I

Caption: Experimental workflow for Broth Microdilution MIC testing.

References

An In-depth Technical Guide to Gemcitabine (2',2'-difluoro-2'-deoxycytidine)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gemcitabine (dFdC), marketed under the brand name Gemzar® by Eli Lilly and Company, is a nucleoside analog of deoxycytidine with established broad-spectrum antitumor activity.[1][2] Originally investigated for its antiviral properties, gemcitabine is now a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, ovarian, and bladder cancers.[3][4] This technical guide provides a comprehensive overview of gemcitabine's mechanism of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

Gemcitabine is a prodrug that requires intracellular transport and enzymatic activation to exert its cytotoxic effects.[1][5] The primary mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis.[6][7]

  • Cellular Uptake and Activation: Gemcitabine is transported into cells by nucleoside transporters.[5] Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). Subsequently, other kinases convert dFdCMP to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][7]

  • Inhibition of DNA Synthesis:

    • Chain Termination: The triphosphate metabolite, dFdCTP, competitively inhibits the incorporation of the natural nucleotide dCTP into the growing DNA strand by DNA polymerase.[7] After the incorporation of dFdCTP, one additional deoxynucleotide is added, after which DNA polymerase is unable to proceed. This process, known as "masked chain termination," effectively halts DNA elongation.[1] The incorporated gemcitabine is difficult for proofreading enzymes to remove.[1]

    • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further hindering DNA synthesis and repair.[7]

  • Self-Potentiation: Gemcitabine exhibits a unique property of self-potentiation. The inhibition of RNR by dFdCDP leads to a decrease in the concentration of dCTP, which in turn enhances the phosphorylation of gemcitabine to its active triphosphate form and its incorporation into DNA.[1][5]

  • Induction of Apoptosis: The disruption of DNA synthesis and repair mechanisms triggers cellular stress responses and damage-signaling pathways, ultimately leading to programmed cell death (apoptosis).[6][8]

Signaling Pathways

Gemcitabine's cytotoxic activity is intertwined with the modulation of several key signaling pathways involved in cell cycle regulation, DNA damage response, and apoptosis.

  • DNA Damage Response and Checkpoint Signaling: Gemcitabine-induced DNA damage and replication stress activate two major checkpoint signaling pathways. One pathway involves the activation of Ataxia-Telangiectasia Mutated (ATM) kinase and Checkpoint Kinase 2 (Chk2) in response to double-strand breaks. The other pathway is activated by stalled replication forks and involves the Rad9-Hus1-Rad1 complex, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Checkpoint Kinase 1 (Chk1).[9] Activation of these pathways can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too severe, apoptosis.[9]

  • JNK and p38 MAPK Signaling: Gemcitabine has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are typically associated with cellular stress responses and can mediate apoptotic cell death.[8]

  • Wnt/β-Catenin Signaling: The Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival, has been implicated in gemcitabine resistance.[5] In some cancer models, activation of this pathway is associated with reduced sensitivity to gemcitabine-induced apoptosis.[5]

  • NF-κB Signaling: The transcription factor NF-κB, a central regulator of inflammation and cell survival, can be influenced by gemcitabine treatment. Gemcitabine can stimulate the expression of pro-inflammatory cytokines, and this effect can be modulated by signaling through death receptors like CD95.[10]

Quantitative Data

Preclinical Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of gemcitabine in various preclinical models.

ParameterSpeciesDose & RouteValueReference
Cmax Mouse20 mg/kg IV67.2 µM[11]
Tmax Mouse228 nmol/g PO30 min[11]
Oral Bioavailability Mouse228 nmol/g PO18.3%[11]
T½ (intravenous) Dog350 mg IV99.3 ± 5.2 min[12]
T½ (intravesical) Dog350 mg intravesical328 ± 6.8 min[12]
Clinical Pharmacokinetics

This table presents pharmacokinetic parameters of gemcitabine in cancer patients.

ParameterPatient PopulationDose & Infusion RateValueReference
Clearance Cancer PatientsVaried2.70 L/min (31.0% interpatient variability)[13]
Volume of Distribution (steady state) Cancer PatientsVaried30 L[13]
Plasma Half-life (T½) Cancer Patients30-min infusion5-20 min[14]
Peak Plasma Concentration (Cmax) Cancer Patients1000 mg/m² (30-min infusion)32 µM[14]
Peak Plasma Concentration (Cmax) Cancer Patients1250 mg/m² (30-min infusion)53-70 µM[14]
Clinical Efficacy

The following table highlights key efficacy data from clinical trials involving gemcitabine.

IndicationTreatment RegimenEndpointResultReference
Locally Advanced Cervical Cancer Gemcitabine + Cisplatin + Radiation vs. Cisplatin + Radiation3-year Progression-Free Survival74% vs. 65% (p=0.029)
Metastatic Squamous NSCLC Necitumumab + Gemcitabine + Cisplatin vs. Gemcitabine + CisplatinMedian Overall Survival11.5 months vs. 9.9 months[15]
Metastatic Pancreatic Cancer LY2603618 + Gemcitabine vs. Gemcitabine aloneMedian Overall Survival7.8 months vs. 8.3 months[16]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of gemcitabine on cancer cell lines by measuring cell viability.[17]

Materials:

  • Target cancer cell line (e.g., MiaPaCa-2, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Gemcitabine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of gemcitabine in complete culture medium. Add the gemcitabine solutions to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 540 or 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of gemcitabine that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies apoptosis and distinguishes between apoptotic and necrotic cells following gemcitabine treatment.[18]

Materials:

  • Target cancer cell line

  • 6-well plates

  • Gemcitabine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of gemcitabine for the desired duration (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a typical study to evaluate the antitumor efficacy of gemcitabine in an animal model.[19][20]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line for xenograft

  • Gemcitabine hydrochloride

  • Sterile 0.9% Sodium Chloride (Normal Saline) for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the gemcitabine dosing solution in sterile 0.9% Sodium Chloride. Administer gemcitabine to the treatment group via a specified route (e.g., intravenous or intraperitoneal) and schedule (e.g., once or twice weekly). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the gemcitabine-treated and control groups to determine antitumor efficacy.

Visualizations

Signaling Pathways

Gemcitabine_Signaling_Pathways cluster_uptake Cellular Uptake & Activation cluster_dna DNA Synthesis Inhibition cluster_stress Stress Response & Apoptosis Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_Synthesis DNA_Synthesis dFdCTP->DNA_Synthesis Incorporation & Masked Chain Termination DNA_Damage DNA_Damage DNA_Synthesis->DNA_Damage ATR_Chk1 ATR/Chk1 Pathway DNA_Damage->ATR_Chk1 ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 JNK_p38 JNK/p38 MAPK Pathway DNA_Damage->JNK_p38 Apoptosis Apoptosis ATR_Chk1->Apoptosis ATM_Chk2->Apoptosis JNK_p38->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture Treatment Gemcitabine Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Treatment->Cell_Cycle_Assay Xenograft Tumor Xenograft Implantation Randomization Randomization Xenograft->Randomization Gem_Admin Gemcitabine Administration Randomization->Gem_Admin Monitoring Tumor & Body Weight Monitoring Gem_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

No Publicly Available Efficacy Data for Compound LY186826

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for initial efficacy studies, no publicly available scientific literature, clinical trial data, or other documentation could be found for a compound designated as LY186826.

This prevents the creation of the requested in-depth technical guide, as there is no accessible information regarding its mechanism of action, experimental protocols, or any quantitative efficacy data. The search included queries for alternative names, chemical structures, and patent information, none of which yielded specific results for LY186826.

It is possible that LY186826 is an internal compound designation that was discontinued early in the drug development process and never resulted in published research. Alternatively, the designation may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If "LY186826" is a known internal designation within an organization, relevant data may exist in internal archives. Without public data, a summary of its efficacy, detailed experimental protocols, and visualizations of its signaling pathways cannot be generated.

LY186826: A Technical Guide to a Bicyclic Pyrazolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY186826 is a synthetic bicyclic pyrazolidinone antibiotic that has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally distinct from traditional β-lactam antibiotics, LY186826 and its analogs represent a class of compounds that function through a related mechanism of action, primarily involving the inhibition of bacterial cell wall synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of LY186826, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

LY186826 is characterized by a novel aza-γ-lactam ring structure.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C15H16N6O6SMedChemExpress
Molecular Weight 408.39 g/mol MedChemExpress
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-5-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem
SMILES String CO\N=C(/C(=O)NC1CN2CC(C(C)=O)=C(N2C1=O)C(O)=O)c1csc(N)n1MyBioSource
Solubility <1 mg/mL in waterMyBioSource
Physical State Solid powderMyBioSource

Chemical Structure:

Caption: 2D Chemical Structure of LY186826.

Experimental Protocols

Synthesis of LY186826

The synthesis of LY186826 is achieved through a multi-step process involving a key 1,3-dipolar cycloaddition reaction.[2] A representative synthetic scheme is outlined below.

Workflow for the Synthesis of LY186826:

G cluster_0 Preparation of Pyrazolidinone Core cluster_1 Bicyclic Ring Formation cluster_2 Final Acylation A N-(tert-butoxycarbonyl)-L-serine methyl ester B Hydrazide formation with hydrazine A->B C Diacylation B->C D Cyclization to pyrazolidinone C->D E Deacylation D->E F Adduct formation with vinylphosphonate E->F G Cyclization with oxalyl monoester chloride F->G H Deprotection G->H I Acylation with thiazole derivative H->I J LY186826 I->J

Caption: General synthetic workflow for LY186826.

Detailed Protocol:

  • Hydrazide Formation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with hydrazine to form the corresponding hydrazide.

  • Diacylation: The resulting hydrazide is acylated with trifluorothioacetic acid S-ethyl ester to yield a diacylated hydrazine.

  • Pyrazolidinone Formation: The diacylated hydrazine undergoes cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to afford the pyrazolidinone.

  • Deacylation: The pyrazolidinone is deacylated with sodium hydroxide to furnish 4(S)-(tert-butoxycarbonyl)pyrazolidin-3-one.

  • Adduct Formation: The pyrazolidinone is condensed with a vinylphosphonate to give the corresponding adduct.

  • Bicyclic Ring Cyclization: The adduct is cyclized with an oxalyl monoester chloride in the presence of diisopropylethylamine (DIEA) to yield the pyrazolopyrazole bicyclic system.

  • Deprotection and Acylation: The final compound is deprotected under acidic conditions and subsequently acylated with a thiazole derivative using a Palladium(0) catalyst to furnish LY186826.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of LY186826 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

Workflow for MIC Determination:

G A Prepare serial dilutions of LY186826 in microtiter plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC as the lowest concentration with no visible growth D->E

Caption: Experimental workflow for MIC determination.

Protocol:

  • A two-fold serial dilution of LY186826 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of LY186826 that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

The interaction of LY186826 with its target proteins is assessed through a competitive binding assay with radiolabeled penicillin G.

Protocol:

  • Bacterial membranes containing PBPs are prepared from the test organism.

  • The membranes are incubated with various concentrations of LY186826.

  • A fixed, saturating concentration of radiolabeled penicillin G (e.g., [³H]benzylpenicillin) is added to the mixture.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

  • The gel is subjected to fluorography to visualize the radiolabeled PBPs.

  • The concentration of LY186826 that inhibits 50% of the binding of the radiolabeled penicillin G to a specific PBP (IC₅₀) is determined by densitometry.

β-Lactamase Stability Assay

The susceptibility of LY186826 to hydrolysis by β-lactamase enzymes is evaluated using a spectrophotometric assay.

Protocol:

  • A solution of LY186826 of known concentration is prepared in a suitable buffer.

  • A purified β-lactamase enzyme is added to the solution.

  • The hydrolysis of the β-lactam ring is monitored over time by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.

  • The rate of hydrolysis is calculated from the change in absorbance and compared to that of a known β-lactamase-labile antibiotic.

Mechanism of Action

The antibacterial properties of LY186826 are attributed to its ability to interfere with bacterial cell wall biosynthesis, a mechanism it shares with β-lactam antibiotics.[1] The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.

Signaling Pathway of Bacterial Cell Wall Synthesis Inhibition:

G cluster_0 Bacterial Cytoplasm A LY186826 B Penicillin-Binding Proteins (PBPs) A->B Binds to and inhibits C Peptidoglycan Synthesis A->C Inhibits B->C Catalyzes D Cell Wall Integrity B->D Essential for C->D Maintains E Bacterial Cell Lysis D->E Loss of leads to

Caption: Inhibition of bacterial cell wall synthesis by LY186826.

By binding to and inactivating PBPs, LY186826 disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in cell lysis and bacterial death.

Conclusion

LY186826 is a potent bicyclic pyrazolidinone antibiotic with a mechanism of action analogous to that of β-lactam antibiotics. Its unique chemical structure provides a scaffold for the development of novel antibacterial agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study and development of new antibiotics. Further investigation into the structure-activity relationships and microbiological spectrum of LY186826 and its derivatives is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for LY 186826 In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LY 186826 is a glycopeptide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination and time-kill assays. The provided data is based on studies of the closely related compound LY264826, a new, naturally occurring glycopeptide.

I. Data Presentation: In Vitro Activity of LY264826

The following tables summarize the Minimum Inhibitory Concentration (MIC) of LY264826 against various bacterial strains. This data is crucial for understanding the antibacterial spectrum and potency of this class of glycopeptide antibiotics.

Table 1: MIC of LY264826 against Methicillin-Susceptible and -Resistant Staphylococci

Bacterial SpeciesMethicillin SusceptibilityMIC90 (µg/mL)
Staphylococcus aureusSusceptible1
Staphylococcus aureusResistant1
Coagulase-negative staphylococciSusceptibleSimilar to S. aureus
Coagulase-negative staphylococciResistantSimilar to S. aureus

Table 2: Comparative MIC90 of LY264826 and Other Glycopeptides against Various Streptococci

Bacterial SpeciesLY264826 (µg/mL)Vancomycin (µg/mL)Teicoplanin (µg/mL)
Streptococcus pyogenes0.250.50.125
Enterococci-(8-fold less active)(2-fold less active)
Streptococcus pneumoniae0.25--

Table 3: MIC of LY264826 against Other Gram-Positive and Anaerobic Bacteria

Bacterial SpeciesMIC (µg/mL)
Listeria monocytogenes0.5
Clostridium spp.≤ 0.25
Peptococci< 0.5
Peptostreptococci< 0.5
Fusobacterium< 0.5

Note on Resistance: Bacteroides species, Enterobacteriaceae, Flavobacterium, and Neisseria spp. have been found to be resistant to LY264826.[1]

Bactericidal Activity: For S. aureus, S. pyogenes, and S. pneumoniae, the Minimum Bactericidal Concentrations (MBCs) were found to be within one dilution of the MICs.[1] However, for enterococci, the MBC was ≥32-fold greater than the MIC.[1]

II. Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These are standard methods and can be adapted based on the specific laboratory equipment and bacterial strains used.

A. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[4]

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for measuring turbidity)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.[3] b. The final volume in each well should be 50 µL after adding the bacterial inoculum. The concentrations should typically range to cover the expected MIC. c. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[2]

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][5] c. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[2]

  • Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[2]

B. Time-Kill Assay Protocol

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[6][7]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Sterile dilution tubes and agar plates for colony counting

Procedure:

  • Preparation: a. Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube without the antibiotic.

  • Inoculation: a. Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Inoculate each tube with the bacterial suspension.

  • Incubation and Sampling: a. Incubate the tubes at 37°C with constant shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[8]

  • Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline or broth. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. b. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

III. Mandatory Visualizations

Experimental Workflow for In Vitro Antibacterial Assays

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock & Dilutions mic_setup Inoculate 96-well Plate prep_compound->mic_setup tk_setup Inoculate Culture Tubes prep_compound->tk_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_setup prep_inoculum->tk_setup mic_incubate Incubate (37°C, 16-20h) mic_setup->mic_incubate mic_read Determine MIC (Visual/OD) mic_incubate->mic_read analyze_mic MIC50 & MIC90 Calculation mic_read->analyze_mic tk_incubate Incubate with Shaking (37°C) tk_setup->tk_incubate tk_sample Sample at Time Points (0-24h) tk_incubate->tk_sample tk_plate Plate Dilutions & Count CFU tk_sample->tk_plate tk_analyze Plot Time-Kill Curves tk_plate->tk_analyze analyze_bactericidal Assess Bactericidal/Bacteriostatic Activity tk_analyze->analyze_bactericidal report Summarize Findings analyze_mic->report analyze_bactericidal->report

Caption: Workflow for MIC and Time-Kill Assays.

Mechanism of Action Signaling Pathway (General Glycopeptide)

Glycopeptide_MoA cluster_bacterium Gram-Positive Bacterium cluster_cellwall Cell Wall Synthesis peptidoglycan Peptidoglycan Precursors (Lipid II) crosslinking Transglycosylation & Transpeptidation peptidoglycan->crosslinking PBP Enzymes inhibition Inhibition of Cell Wall Synthesis cell_wall Stable Peptidoglycan Cell Wall crosslinking->cell_wall ly186826 This compound (Glycopeptide) ly186826->peptidoglycan Binds to D-Ala-D-Ala terminus lysis Cell Lysis inhibition->lysis

Caption: General mechanism of action for glycopeptide antibiotics.

References

Application Notes and Protocols for LY264826 (Chloroeremomycin) in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY264826, also known as Chloroeremomycin, is a naturally occurring glycopeptide antibiotic produced by Amycolatopsis orientalis. As a member of the glycopeptide class, which includes vancomycin and teicoplanin, LY264826 exhibits potent activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis, a critical process for bacterial viability. These application notes provide detailed protocols for the evaluation of LY264826's antimicrobial properties in a research setting.

Mechanism of Action

Glycopeptide antibiotics, including LY264826, disrupt the biosynthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for elongating and cross-linking the peptidoglycan chains. The resulting inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Flippase->Nascent_Peptidoglycan Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation LY264826 LY264826 LY264826->Lipid_II binds to D-Ala-D-Ala PBP PBP PBP->Nascent_Peptidoglycan catalyzes PBP->Cross_linked_Peptidoglycan catalyzes

Caption: Mechanism of action of LY264826.

Data Presentation: In Vitro Activity of LY264826

The following tables summarize the minimum inhibitory concentrations (MICs) of LY264826 against various Gram-positive bacteria as reported in the literature. MICs are presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).

Table 1: Activity of LY264826 against Staphylococci

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.51.0
Staphylococcus aureus (methicillin-resistant)0.51.0
Coagulase-negative staphylococci (methicillin-susceptible)0.51.0
Coagulase-negative staphylococci (methicillin-resistant)0.51.0
Staphylococcus haemolyticus1.02.0

Table 2: Activity of LY264826 against Streptococci and Enterococci

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenes0.120.25
Streptococcus pneumoniae0.120.25
Enterococcus faecalis0.250.5
Enterococcus faecium0.250.5
Enterococcus spp.0.250.5

Table 3: Activity of LY264826 against other Gram-positive bacteria

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Listeria monocytogenes0.250.5
Clostridium difficile≤0.25≤0.25
Bacillus cereus0.120.25
Corynebacterium jeikeium0.060.12

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of LY264826 that visibly inhibits the growth of a microorganism.

Materials:

  • LY264826 stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of LY264826 dilutions:

    • Perform serial two-fold dilutions of the LY264826 stock solution in CAMHB in the 96-well plate to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of LY264826 at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.

start Start prep_ly Prepare serial dilutions of LY264826 in a 96-well plate start->prep_ly prep_inoculum Prepare bacterial inoculum to 0.5 McFarland and dilute to final concentration prep_ly->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate plate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end start Start with completed MIC plate subculture Subculture from wells with no visible growth (MIC and above) start->subculture plate Plate aliquots onto TSA plates subculture->plate incubate Incubate TSA plates at 35-37°C for 18-24h plate->incubate count_colonies Count colonies and calculate CFU/mL incubate->count_colonies determine_mbc Determine MBC as the lowest concentration with ≥99.9% killing count_colonies->determine_mbc end End determine_mbc->end start Start prep_tubes Prepare tubes with CAMHB and different concentrations of LY264826 start->prep_tubes inoculate Inoculate tubes with standardized bacterial suspension prep_tubes->inoculate incubate_sample Incubate with shaking and collect samples at time points inoculate->incubate_sample plate_count Perform serial dilutions, plate, and count colonies incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. time to determine kill rate plate_count->plot_data end End plot_data->end start Start prep_dilutions Prepare serial dilutions of LY264826 (Drug A) and a second drug (Drug B) in a checkerboard format start->prep_dilutions inoculate Inoculate the plate with a standardized bacterial suspension prep_dilutions->inoculate incubate_read Incubate and read for visible growth inoculate->incubate_read calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) incubate_read->calculate_fici interpret Interpret the interaction based on the FICI value calculate_fici->interpret end End interpret->end

Application Notes and Protocols for LY2109761 (Potential Correction for LY 186826)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: Initial searches for "LY 186826" did not yield a specific, well-documented compound for experimental use. It is highly probable that this is a typographical error and the intended compound is LY2109761 , a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type I and II (TβRI/II) kinases.[1][2][3] The following application notes and protocols are therefore provided for LY2109761.

Introduction to LY2109761

LY2109761 is a small molecule inhibitor that dually targets the kinase activities of TGF-β receptor type I (TβRI) and type II (TβRII).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] Dysregulation of this pathway is implicated in the progression of various diseases, particularly cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5][6] LY2109761 exerts its biological effects by inhibiting the phosphorylation of downstream mediators, primarily Smad2.[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for LY2109761 for easy reference and comparison.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Weight 441.52 g/mol [1]
CAS Number 700874-71-1[1]
Chemical Formula C₂₆H₂₇N₅O₂[1]

Table 2: In Vitro Inhibitory Activity

TargetIC₅₀ / KᵢReference
TβRI Kᵢ: 38 nM[1][2][3]
TβRII Kᵢ: 300 nM[1][2][3]

Table 3: Solubility Information

SolventConcentrationNotesReference
DMSO ≥22.1 mg/mLUse of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. Ultrasonic and gentle warming (to 60°C) can aid dissolution.[1][7]
Ethanol Insoluble[1]
Water Insoluble[1][8]

Experimental Protocols

Preparation of LY2109761 Stock Solution

Objective: To prepare a concentrated stock solution of LY2109761 for use in in vitro experiments.

Materials:

  • LY2109761 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Protocol:

  • Bring the LY2109761 powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of LY2109761 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.415 mg of LY2109761 in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37-60°C) and sonication can be used to facilitate dissolution if necessary.[7]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol

Objective: To assess the effect of LY2109761 on cell proliferation, migration, or signaling pathways in cultured cells.

Materials:

  • Cultured cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • LY2109761 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Reagents for the specific assay (e.g., MTT or CCK-8 for proliferation, Transwell inserts for migration, antibodies for Western blotting)

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume logarithmic growth (typically overnight).

  • Compound Dilution: On the day of treatment, prepare serial dilutions of the LY2109761 stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all treatment groups, including a vehicle control (medium with the same concentration of DMSO without the compound).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of LY2109761 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions.

    • Proliferation Assay (e.g., MTT/CCK-8): Add the assay reagent to each well, incubate for the recommended time, and then measure the absorbance to determine cell viability.[6]

    • Migration/Invasion Assay (e.g., Transwell): Cells are seeded in the upper chamber of a Transwell insert with serum-free media containing LY2109761, and the lower chamber contains media with a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the bottom of the insert are stained and counted.[6]

    • Western Blotting for Signaling Pathway Analysis: After treatment, lyse the cells and collect the protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2 to assess the inhibition of the TGF-β pathway.[2][5]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the TGF-β signaling pathway inhibited by LY2109761 and a typical experimental workflow for its in vitro evaluation.

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates LY2109761 LY2109761 LY2109761->TBRII Inhibits LY2109761->TBRI pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Transcription Smad_complex->Gene_expression Translocates & Regulates

Caption: TGF-β signaling pathway and the inhibitory action of LY2109761.

Experimental_Workflow cluster_assays Perform Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with LY2109761 and Vehicle Control seed_cells->treat_cells prepare_stock Prepare LY2109761 Stock (10 mM in DMSO) dilute_compound Prepare Serial Dilutions in Culture Medium prepare_stock->dilute_compound dilute_compound->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate proliferation Proliferation Assay (MTT / CCK-8) incubate->proliferation migration Migration Assay (Transwell) incubate->migration western_blot Western Blot (p-Smad2 Analysis) incubate->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: A typical experimental workflow for in vitro evaluation of LY2109761.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note: An extensive search for the specific compound "LY 186826" did not yield any publicly available information regarding its chemical structure, mechanism of action, or antimicrobial activity. Therefore, these application notes provide a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent, which can be adapted by researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical parameter used to evaluate the potency of new antimicrobial compounds, monitor the emergence of resistance, and guide the selection of appropriate therapeutic agents.[1] This document outlines standardized protocols for determining the MIC of a novel antibacterial agent using the broth microdilution method, a widely accepted and utilized technique.[3][4][5]

Key Concepts:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specific incubation period under controlled conditions.[1][2][3]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from wells showing no visible growth in an MIC assay.[1]

  • Clinical Breakpoints: Pre-established MIC values used to classify a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[3]

Data Presentation: Hypothetical MIC Data

The following tables are templates for presenting MIC data for a novel antimicrobial agent against common quality control (QC) strains and a panel of clinical isolates.

Table 1: MIC of Novel Agent Against QC Bacterial Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259221 - 4
Pseudomonas aeruginosa278534 - 16
Enterococcus faecalis292122 - 8
Streptococcus pneumoniae496190.06 - 0.25

Table 2: MIC Distribution of Novel Agent Against a Panel of Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant S. aureus (MRSA) (100)280.5 - 32
Vancomycin-Resistant Enterococci (VRE) (50)4161 - >64
Multi-Drug Resistant P. aeruginosa (100)8322 - 128
Extended-Spectrum β-lactamase (ESBL) producing E. coli (100)140.25 - 16
  • MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.

  • MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][5]

Materials
  • Novel antimicrobial agent (stock solution of known concentration)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[3]

  • Bacterial strains (QC strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Sterile petri dishes and agar plates for purity checks

Preparation of Antimicrobial Agent Dilutions
  • Prepare a stock solution of the novel antimicrobial agent in a suitable solvent.[3] The concentration should be at least 10 times the highest concentration to be tested.

  • Perform serial two-fold dilutions of the antimicrobial agent in the appropriate broth medium to achieve the desired concentration range in the microtiter plate.[3]

  • Add 50 µL of each antimicrobial dilution to the wells of the 96-well plate.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile broth and vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation
  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include appropriate controls on each plate:[3]

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing broth only to check for contamination.

  • Seal the plates or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[4][5]

Reading and Interpreting Results
  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).[3]

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_agent Prepare Antimicrobial Agent Stock Solution start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution Step 1 inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate Step 2 incubate Incubate at 35°C for 16-20 hours inoculate->incubate Step 3 read_results Visually Inspect for Growth (Turbidity) incubate->read_results Step 4 determine_mic Determine MIC read_results->determine_mic Step 5 end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway

As no information is publicly available for this compound, a diagram of its affected signaling pathways cannot be provided. For a novel compound, elucidation of the mechanism of action and its impact on bacterial signaling pathways would be a subsequent research objective following initial MIC determination. This would typically involve studies such as macromolecular synthesis assays, transcriptomics, proteomics, and specific enzyme inhibition assays.

Quality Control

To ensure the accuracy and reproducibility of MIC testing, it is essential to include reference quality control (QC) strains with known MIC values in each assay run. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Troubleshooting

IssuePossible CauseSolution
No growth in the growth control wellInoculum viability issue or incorrect incubation conditions.Use a fresh bacterial culture and verify incubator temperature and atmosphere.
Growth in the sterility control wellContamination of broth, plates, or reagents.Use fresh, sterile materials and maintain aseptic technique.
MIC values for QC strains are out of rangeProcedural error (e.g., incorrect inoculum density, improper dilution).Review and strictly adhere to the standardized protocol.
"Skipped" wells (growth at higher concentrations than the MIC)Contamination, improper mixing, or drug precipitation.Ensure proper mixing of reagents and check for drug solubility issues.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note on LY 186826: Extensive searches of scientific literature and databases did not yield specific information regarding a compound designated "this compound" in the context of bacterial cell wall synthesis. Therefore, this document provides a comprehensive overview and detailed protocols using well-characterized inhibitors of this pathway, which can be adapted for the study of novel compounds.

Application Notes

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is primarily composed of peptidoglycan (PG). The intricate multi-step process of peptidoglycan synthesis presents numerous targets for antimicrobial agents.[1][2][3] Understanding the mechanism of action of compounds that inhibit this pathway is crucial for the discovery and development of new antibiotics. These notes outline the application of various experimental approaches to characterize inhibitors of bacterial cell wall synthesis.

Mechanism of Action:

Inhibitors of bacterial cell wall synthesis can be broadly categorized based on their target within the pathway:

  • Inhibition of Precursor Synthesis: Some antibiotics act within the cytoplasm to prevent the formation of the basic building blocks of peptidoglycan. A key example is D-cycloserine, which inhibits the enzymes D-alanine racemase and D-Ala-D-Ala ligase.[2]

  • Inhibition of Glycan Chain Elongation (Transglycosylation): This step involves the polymerization of disaccharide-peptide units from Lipid II into growing glycan chains on the outer surface of the cytoplasmic membrane. This process is a target for glycopeptide antibiotics like vancomycin, which sterically hinders the glycosyltransferase enzymes.[2][4]

  • Inhibition of Peptide Cross-linking (Transpeptidation): The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, which provides the cell wall with its rigid structure. This reaction is catalyzed by penicillin-binding proteins (PBPs).[1][5] β-lactam antibiotics, such as penicillins and cephalosporins, are classic examples of drugs that inhibit this step by acylating the active site of PBPs.[6][7]

Key Research Applications:

  • Screening for Novel Antibiotics: High-throughput screening assays can be employed to identify new compounds that inhibit bacterial cell wall synthesis.

  • Mechanism of Action Studies: A battery of assays can elucidate the specific target of a novel antibiotic within the peptidoglycan synthesis pathway.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of a lead compound, researchers can determine the chemical moieties essential for its antibacterial activity.

  • Resistance Studies: Understanding how bacteria develop resistance to cell wall synthesis inhibitors is critical for designing next-generation antibiotics. This can involve identifying mutations in the target enzymes or the emergence of bypass pathways.

Data Presentation

Quantitative data is essential for comparing the potency of different compounds and understanding their spectrum of activity. Minimum Inhibitory Concentration (MIC) is a key metric.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Common Cell Wall Synthesis Inhibitors

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coli
Penicillin G 0.015 - 0.1216 - >1280.008 - 0.06>128
Oxacillin 0.12 - 0.54 - >1280.06 - 2>128
Vancomycin 0.5 - 20.5 - 20.12 - 0.5>128
Ceftaroline 0.12 - 0.50.25 - 1≤0.008 - 0.250.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Affinity of β-Lactams for Penicillin-Binding Proteins (PBPs) of S. aureus

β-LactamPBP1 (IC50, µg/mL)PBP2 (IC50, µg/mL)PBP3 (IC50, µg/mL)PBP4 (IC50, µg/mL)PBP2a (IC50, µg/mL)
Nafcillin 0.10.50.25>100
Ceftaroline 0.050.10.0310.1 - 1

IC50 (50% inhibitory concentration) values indicate the concentration of the antibiotic required to inhibit binding to the PBP by 50%. Data is representative and can vary.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the antimicrobial agent stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]

Protocol 2: Whole-Cell Peptidoglycan Synthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of permeabilized bacterial cells.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Tris-HCl buffer

  • MgCl2, KCl, ATP, Phosphoenolpyruvate (PEP)

  • Radiolabeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

  • Test compound

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Permeabilization: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash with buffer. c. Resuspend the cell pellet in buffer and subject to a freeze-thaw cycle to permeabilize the cells.

  • Inhibition Assay: a. In a microcentrifuge tube, combine the permeabilized cells, buffer, MgCl2, KCl, ATP, and PEP. b. Add the test compound at various concentrations (or a vehicle control). c. Pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding [14C]UDP-GlcNAc. e. Incubate for 30-60 minutes at 37°C.

  • Precipitation and Measurement: a. Stop the reaction by adding cold TCA. b. Incubate on ice for 30 minutes to precipitate the peptidoglycan. c. Collect the precipitate by filtration through a glass fiber filter. d. Wash the filter with TCA and then ethanol. e. Dry the filter and place it in a scintillation vial with scintillation fluid. f. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Determine the IC50 value of the compound.

Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of a test compound to compete with a labeled β-lactam for binding to PBPs.

Materials:

  • Bacterial membrane preparation containing PBPs

  • Bocillin FL (a fluorescently labeled penicillin)

  • Test compound (unlabeled β-lactam or other inhibitor)

  • SDS-PAGE reagents and apparatus

  • Fluorescence imager

Procedure:

  • Membrane Preparation: a. Grow bacteria to mid-log phase and harvest by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and pellet the cell debris at low speed. c. Collect the supernatant and pellet the membranes by ultracentrifugation. d. Resuspend the membrane pellet in a suitable buffer.

  • Competition Binding: a. In separate tubes, pre-incubate the membrane preparation with increasing concentrations of the unlabeled test compound for 15 minutes at 30°C. b. Add a fixed concentration of Bocillin FL to each tube and incubate for another 10 minutes at 30°C.

  • SDS-PAGE and Visualization: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: a. The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of the competing unlabeled compound increases. b. Quantify the band intensities to determine the IC50 of the test compound for each PBP.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows relevant to the study of bacterial cell wall synthesis inhibitors.

Bacterial_Cell_Wall_Synthesis_Pathway Cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Membrane Cytoplasmic Membrane Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylase (PBP) Periplasm Periplasm / Exterior Cross_linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_linked_PG

Caption: Overview of the bacterial peptidoglycan synthesis pathway.

Beta_Lactam_Mechanism PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Acyl_Enzyme Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme Cell_Wall Peptidoglycan Cross-linking (Cell Wall Synthesis) Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Covalent Binding to Active Site Inhibition Inhibition Inhibition->Cell_Wall

Caption: Mechanism of action of β-lactam antibiotics.

Experimental_Workflow_Screening Start Compound Library Primary_Screen Primary Screen: Whole-cell growth inhibition (MIC) Start->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Secondary_Screen Secondary Screen: Peptidoglycan Synthesis Assay Active_Hits->Secondary_Screen Potent compounds Cell_Wall_Inhibitors Confirmed Cell Wall Synthesis Inhibitors Secondary_Screen->Cell_Wall_Inhibitors Target_ID Target Identification: PBP Binding Assay, etc. Cell_Wall_Inhibitors->Target_ID Confirmed hits Lead_Compound Lead Compound Target_ID->Lead_Compound

Caption: Workflow for screening cell wall synthesis inhibitors.

References

Application Notes and Protocols for the Experimental Use of LY264826 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LY264826, a potent glycopeptide antibiotic, against a range of gram-positive bacteria. This document includes summaries of its in vitro activity, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Introduction

LY264826 is a novel, naturally occurring glycopeptide antibiotic produced by Amycolatopsis orientalis. It demonstrates significant in vitro activity against a broad spectrum of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. Its mechanism of action, typical of glycopeptide antibiotics, involves the inhibition of bacterial cell wall synthesis. This document outlines the key data and methodologies for researchers investigating the potential of LY264826 as a therapeutic agent.

Data Presentation: In Vitro Activity of LY264826

The antibacterial efficacy of LY264826 has been evaluated against various gram-positive clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, providing a comparative view of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of LY264826 Against Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (including MRSA)-0.5 - 1
Staphylococcus haemolyticus-2.0
Coagulase-negative staphylococci--
Enterococcus spp.-0.5
Streptococcus pyogenes-0.25
Streptococcus pneumoniae-0.25
Listeria monocytogenes-0.5
Bacillus cereus-0.25
Corynebacterium jeikeium-0.12
Clostridium spp.≤0.25-
Peptococci/Peptostreptococci<0.5-
Fusobacterium spp.<0.5-

Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][2][3]

Table 2: Comparative Activity and Bactericidal Profile of LY264826

Bacterial SpeciesLY264826 Activity ComparisonMBC/MIC RatioBactericidal Activity
Staphylococcus aureusSimilar to teicoplanin, more active than vancomycinWithin one dilution of MICBactericidal
Coagulase-negative staphylococci4- to 32-fold lower MICs than teicoplanin--
Enterococcus spp.Eightfold more active than vancomycin, twofold more active than teicoplanin≥32Tolerant
Streptococcus pyogenesTwofold more active than vancomycin, twofold less active than teicoplaninWithin one dilution of MIC (most isolates)Bactericidal
Streptococcus pneumoniae-Within one dilution of MICBactericidal

Bactericidal activity is generally considered when the MBC is no more than four times the MIC.[1][2][3]

Factors Influencing In Vitro Activity:

  • Serum Effect: The addition of 50% human serum has been shown to significantly increase the activity of LY264826 against Staphylococcus epidermidis.[2][3]

  • pH and Inoculum Size: Variations in pH (from 6.4 to 8.4) and inoculum concentration (from 10³ to 10⁷ CFU/mL) do not significantly affect the activity of LY264826.[2][3]

Mechanism of Action

LY264826, as a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[4][5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell death.

Mechanism of Action of LY264826 cluster_CellWall Bacterial Cell Wall Synthesis cluster_Antibiotic LY264826 Action Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Binding Binding to D-Ala-D-Ala Peptidoglycan_Precursor->Binding Nascent_Peptidoglycan Nascent Peptidoglycan Chain Transglycosylase->Nascent_Peptidoglycan Transpeptidase Transpeptidase (Penicillin-Binding Protein) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Nascent_Peptidoglycan->Transpeptidase Cross-linking LY264826 LY264826 LY264826->Binding Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Inhibition_TG->Transglycosylase Blocks Cell_Lysis Cell Lysis Inhibition_TG->Cell_Lysis Inhibition_TP->Transpeptidase Blocks Inhibition_TP->Cell_Lysis

Caption: Mechanism of LY264826 action on bacterial cell wall synthesis.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the antibacterial activity of LY264826.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of LY264826 using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

Materials:

  • LY264826 powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of LY264826 Stock Solution:

    • Aseptically prepare a stock solution of LY264826 in a suitable sterile solvent (e.g., water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the LY264826 stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of standardization, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LY264826 in which there is no visible growth.

Workflow for MIC Determination Start Start Prepare_Stock Prepare LY264826 Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to ascertain the concentration of LY264826 that is bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of LY264826 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Workflow for MBC Determination Start Completed MIC Plate Select_Wells Select Wells with No Visible Growth (MIC and higher concentrations) Start->Select_Wells Subculture Subculture Aliquots onto Mueller-Hinton Agar Plates Select_Wells->Subculture Incubate_Plates Incubate Plates at 35°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies Count Colonies on Each Plate Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (≥99.9% killing) Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

In Vivo Experimental Models

For in vivo evaluation of LY264826, murine models of infection are commonly employed. These models are crucial for assessing the efficacy, pharmacokinetics, and pharmacodynamics of the antibiotic in a living system.

Common Murine Models for Gram-Positive Infections:

  • Systemic Infection/Sepsis Model: Mice are infected intravenously with a standardized inoculum of bacteria (e.g., S. aureus). Treatment with LY264826 can be administered at various time points post-infection, and outcomes such as survival rates and bacterial load in organs (e.g., kidneys, spleen) are measured.

  • Thigh Infection Model: A localized infection is established by injecting bacteria into the thigh muscle of neutropenic mice. This model is useful for studying the in vivo bactericidal activity of the antibiotic by quantifying the reduction in bacterial CFU in the infected tissue after treatment.

  • Skin and Soft Tissue Infection (SSTI) Model: A subcutaneous or cutaneous infection is induced, often through a small incision or abrasion followed by inoculation with bacteria. This model allows for the assessment of the antibiotic's ability to control localized infections.

General Protocol Considerations for Animal Studies:

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Strain Selection: Use well-characterized bacterial strains with known virulence and susceptibility profiles.

  • Inoculum Preparation: Prepare a standardized inoculum to ensure reproducibility of the infection.

  • Dosing and Administration: Determine the appropriate dose, route, and frequency of LY264826 administration based on preliminary pharmacokinetic studies.

  • Outcome Measures: Define clear endpoints for the study, which may include survival, bacterial burden in tissues, and inflammatory markers.

Conclusion

LY264826 demonstrates potent in vitro activity against a wide range of clinically relevant gram-positive bacteria, including resistant strains. Its bactericidal action against key pathogens like Staphylococcus aureus and Streptococcus pneumoniae makes it a promising candidate for further investigation. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of LY264826 and contribute to the development of new therapeutic strategies against gram-positive infections.

References

Research Applications of Pyrazolidinone Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research and development of pyrazolidinone antibiotics. It includes summaries of their biological activities, detailed experimental methodologies, and visualizations of their mechanism of action.

Introduction to Pyrazolidinone Antibiotics

Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While historically known for their anti-inflammatory properties, recent research has highlighted their potential as a novel class of antibacterial agents. These synthetic compounds have shown promising activity against a range of bacteria, including multidrug-resistant strains. Their unique structural features offer opportunities for the development of new therapeutics to combat the growing challenge of antibiotic resistance.

Antibacterial Activity

Pyrazolidinone derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazolidinone and related pyrazole compounds against clinically relevant bacterial strains.

Table 1: Antibacterial Activity of Pyrazolidinone and Related Derivatives against Gram-Positive Bacteria

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Monocyclic PyrazolidinonesStaphylococcus aureusModerate activity[1]
Micrococcus luteusModerate activity[1]
Thiazolidinone-clubbed PyrazolesStaphylococcus aureus (MRSA)6.3 - 25.0[2]
Pyrazole-derived OxazolidinonesStaphylococcus aureus (MRSA)0.25 - 2.0[3]
Naphthyl-substituted Pyrazole-derived HydrazonesStaphylococcus aureus0.78 - 1.56[3]
3-Coumarinyl substituted PyrazolesStaphylococcus aureus (MRSA)Potent inhibitors[3]

Table 2: Antibacterial Activity of Pyrazolidinone and Related Derivatives against Gram-Negative Bacteria

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Monocyclic PyrazolidinonesEscherichia coliModerate activity[1]
Pyrazole-thioxothiazolidinone hybridsEscherichia coli0.97 - 62.5[3]
Pseudomonas aeruginosa0.97 - 62.5[3]
Pyrazole-imidazole-triazole hybridsEscherichia coliLow µmol/mL range[3]
Pseudomonas aeruginosaLow µmol/mL range[3]
Naphthyl-substituted Pyrazole-derived HydrazonesAcinetobacter baumannii0.78 - 1.56[3]

Anti-inflammatory Activity

In addition to their antibacterial properties, pyrazolidinone derivatives have been investigated for their anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Pyrazolidinone and Pyrazole Derivatives

Compound/Derivative ClassAssayIC50 / EffectReference
Pyrazolidine derivativesCarrageenan-induced paw edemaPronounced anti-inflammatory effect[4]
"Cotton-ball granuloma" modelInhibition of proliferative phase[4]
Pyrazolo[1,5-a]quinazolinesLPS-induced NF-κB transcriptional activityIC50 < 50 µM[5]
Pyrazole-chalcone hybridsCOX-2 Inhibition0.03 µM[6]
5-LOX Inhibition0.15 µM[6]
Pyrazoline derivative (Compound 2g)Lipoxygenase Inhibition80 µM[7]

Mechanism of Action

The primary antibacterial mechanism of action for pyrazolidinone-related compounds, particularly those structurally similar to oxazolidinones, is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically at the P-site.[8] This interaction interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the initiation complex, a crucial early step in protein synthesis.[9][10] This mechanism is distinct from many other classes of protein synthesis inhibitors, which often target later stages of elongation.

G cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site Initiation_Complex 70S Initiation Complex Formation P_site->Initiation_Complex A_site A-site A_site->Initiation_Complex E_site E-site Pyrazolidinone Pyrazolidinone Antibiotic Pyrazolidinone->P_site Binds to Inhibition Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Pyrazolidinone antibiotic mechanism of action.

Experimental Protocols

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial strain to a specific antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Paper disks impregnated with known concentrations of pyrazolidinone derivatives

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Protocol:

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, aseptically place the antibiotic-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established guidelines for the specific antibiotic and bacterial species.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate MHA Plate (Create a Lawn) A->B C Apply Antibiotic Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Kirby-Bauer disk diffusion workflow.
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Pyrazolidinone derivative solution/suspension

  • Vehicle control (e.g., saline, carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.

  • Administer the pyrazolidinone derivative, vehicle, or positive control to the respective groups of animals (e.g., intraperitoneally or orally).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Calculate the paw edema (inflammation) as the increase in paw volume from the initial volume (Edema = Vt - V₀).

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

G A Animal Acclimatization B Baseline Paw Volume Measurement (V₀) A->B C Administer Test Compound, Vehicle, or Positive Control B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals (Vt) D->E F Calculate Paw Edema (Vt - V₀) E->F G Calculate % Inhibition F->G

Carrageenan-induced paw edema workflow.

Pharmacokinetics

Pharmacokinetic studies are crucial for the development of pyrazolidinone antibiotics to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Limited publicly available data suggests that modifications to the pyrazolidinone scaffold can significantly impact these parameters. For instance, side-chain modifications have been explored to improve in vivo activity and pharmacokinetic behavior.[11]

Table 4: General Pharmacokinetic Parameters of Interest

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the dose required for oral administration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Determines the dosing interval.
Clearance (CL) The rate of drug elimination from the body divided by the plasma concentration.Determines the maintenance dose rate required to achieve a target steady-state concentration.

Clinical Development

While many pyrazolidinone and pyrazole derivatives have shown promising preclinical activity, their progression into clinical trials is not as extensively documented as for more established antibiotic classes. The WHO regularly reviews the pipeline of antibacterial agents in clinical development.[12] Researchers and drug developers are encouraged to consult these reports for the latest information on novel antibiotic candidates. The development of new antibacterial agents is a high priority to address the threat of antimicrobial resistance.[13]

Conclusion

Pyrazolidinone antibiotics represent a promising area of research for the discovery of new antibacterial and anti-inflammatory agents. Their unique mechanism of action and amenability to chemical modification make them attractive candidates for further development. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of this versatile class of compounds.

References

Application Notes and Protocols: LY 186826 as a Research Tool in Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LY 186826, a γ-lactam antibiotic, for its application as a research tool in the discovery and development of new antibacterial agents. This document includes its mechanism of action, protocols for in vitro evaluation, and quantitative data on its antibacterial activity.

Introduction

This compound is a γ-lactam antibiotic characterized by an aminothioazole methoxyacetic acid side chain at the C-7 position. It has demonstrated potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. However, its efficacy can be compromised by β-lactamases and Enterobacterases, with notable activity observed against Enterobacter strains[1]. The exploration of this compound in a research context can aid in understanding β-lactam resistance mechanisms and in the development of novel derivatives or combination therapies to overcome these challenges.

A related compound, LY264826, a novel glycopeptide antibiotic, has shown significant activity against a range of Gram-positive clinical isolates, including resistant strains. In comparative studies, LY264826 demonstrated lower minimum inhibitory concentrations (MICs) for 90% of isolates (MIC90) than vancomycin against all tested species[2]. It was found to be active against oxacillin-resistant isolates such as Staphylococcus aureus, Staphylococcus haemolyticus, Enterococcus spp., Bacillus cereus, and Corynebacterium jeikeium[2].

Mechanism of Action

As a γ-lactam antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The γ-lactam ring is a structural analog of the D-Ala-D-Ala dipeptide found in the peptidoglycan precursors of the bacterial cell wall. By acylating the active site of transpeptidases (also known as penicillin-binding proteins or PBPs), it inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Signaling Pathway of β-Lactam Antibiotics

cluster_0 Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursors->Transpeptidase (PBP) Binds to Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase (PBP)->Cross-linked Peptidoglycan Catalyzes Inhibition Inhibition LY_186826 This compound LY_186826->Transpeptidase (PBP) Acylates & Inhibits Cell Lysis Cell Lysis Inhibition->Cell Lysis

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro activity of the related glycopeptide antibiotic LY264826 against various Gram-positive clinical isolates from cancer patients. This data is provided as a reference for the potential spectrum of activity to be investigated for γ-lactam antibiotics of this class.

Bacterial SpeciesNumber of IsolatesLY264826 MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)Teicoplanin MIC90 (µg/mL)Oxacillin MIC90 (µg/mL)
Staphylococcus aureus (Oxacillin-resistant)500.5>2.00.5>2.0
Staphylococcus epidermidis501.02.08.0>2.0
Staphylococcus haemolyticus252.04.016.0>2.0
Enterococcus faecalis500.52.00.25>2.0
Enterococcus faecium250.52.00.25>2.0
Bacillus cereus110.251.00.50.12
Corynebacterium jeikeium100.120.50.25>2.0

Data sourced from a study on LY264826, a related glycopeptide antibiotic[2].

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., reference strains from ATCC)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

    • Further dilute the stock solution to create a series of working solutions for the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.06 to 128 µg/mL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Application in Research

This compound can be a valuable tool for various research applications in antibiotic discovery:

  • Structure-Activity Relationship (SAR) Studies: By modifying the chemical structure of this compound, researchers can investigate how different functional groups affect its antibacterial potency, spectrum of activity, and stability against β-lactamases.

  • Resistance Mechanism Studies: Investigating the mechanisms by which bacteria develop resistance to this compound can provide insights into the evolution of β-lactam resistance. This can involve genetic sequencing of resistant mutants to identify mutations in PBPs or other relevant genes.

  • Synergy Studies: this compound can be tested in combination with other antimicrobial agents (e.g., β-lactamase inhibitors) to identify synergistic interactions that could lead to more effective treatment strategies.

  • Target Validation: As a probe, this compound can be used to study the role and function of specific PBPs in different bacterial species.

Logical Relationship in Synergy Studies

cluster_synergy Synergy Study Logic LY186826 This compound PBP Penicillin-Binding Protein LY186826->PBP Inhibits BLI β-Lactamase Inhibitor BetaLactamase β-Lactamase BLI->BetaLactamase Inhibits BetaLactamase->LY186826 Inactivates BacterialGrowth Bacterial Growth PBP->BacterialGrowth Essential for

Caption: Logical flow of a synergy study.

Conclusion

This compound, as a γ-lactam antibiotic, serves as a valuable research tool for investigating mechanisms of antibacterial action and resistance. The provided protocols for MIC determination offer a standardized method for evaluating its in vitro efficacy. The quantitative data for the related compound LY264826 highlights the potential for this class of antibiotics against challenging Gram-positive pathogens. Further research utilizing this compound will contribute to the ongoing efforts in the discovery and development of novel and effective antimicrobial therapies.

References

Techniques for Studying β-Lactamase Interactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of β-lactamase interactions. While the initial focus of this inquiry was LY186826, publicly available data identifies LY186826 as a γ-lactam antibiotic that is susceptible to inactivation by β-lactamases, rather than a β-lactamase inhibitor.[1] Therefore, this guide will focus on the established class of penam sulfone β-lactamase inhibitors, providing a comprehensive framework for investigating their interaction with β-lactamases. The methodologies detailed herein are directly applicable to the study of any novel penam sulfone inhibitor.

Introduction to Penam Sulfone β-Lactamase Inhibitors

Penam sulfones are a class of mechanism-based inhibitors that effectively inactivate a broad spectrum of serine β-lactamases.[2][3][4] These inhibitors, structurally related to penicillin, undergo a complex reaction mechanism upon binding to the active site of a β-lactamase.[2][3] This process involves the formation of a covalent acyl-enzyme intermediate, which then rearranges to form more stable, transiently inactivated species, thereby preventing the hydrolysis of β-lactam antibiotics.[2] Understanding the kinetics and structural basis of this interaction is crucial for the development of new and improved β-lactamase inhibitors to combat antibiotic resistance.

Data Presentation: Kinetic Parameters of Penam Sulfone Inhibitors

The efficacy of β-lactamase inhibitors is quantified by their kinetic parameters. The following table summarizes key kinetic data for a representative penam sulfone inhibitor, PSR-3-226, against the KPC-2 β-lactamase, a clinically significant class A carbapenemase.[5]

Inhibitorβ-LactamaseK_m (μM)k_inact (s⁻¹)
PSR-3-226KPC-23.8 ± 0.40.034 ± 0.003

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between a penam sulfone inhibitor and a target β-lactamase.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (K_m and k_inact) of β-lactamase inhibition.

Materials:

  • Purified β-lactamase (e.g., KPC-2)

  • Penam sulfone inhibitor (e.g., PSR-3-226)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of kinetic measurements

Protocol:

  • Prepare a stock solution of the penam sulfone inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a series of inhibitor dilutions in assay buffer.

  • In a 96-well plate, add a fixed concentration of β-lactamase to each well.

  • Add varying concentrations of the inhibitor to the wells and incubate for a defined period to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding a saturating concentration of the chromogenic substrate (e.g., nitrocefin).

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using the spectrophotometer's kinetic mode.

  • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Plot the observed rate of inactivation (k_obs) against the inhibitor concentration and fit the data to the appropriate kinetic model to determine K_m and k_inact.

Mass Spectrometry for Adduct Analysis

Objective: To identify and characterize the covalent adduct formed between the β-lactamase and the penam sulfone inhibitor.

Materials:

  • Purified β-lactamase

  • Penam sulfone inhibitor

  • Reaction buffer (e.g., 50 mM Tris, pH 7.5)[2]

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)[2]

Protocol:

  • Incubate the β-lactamase (e.g., 1-3 µM) with an excess of the penam sulfone inhibitor (e.g., 100-300 µM) in the reaction buffer for a specified time (e.g., 20 minutes) at room temperature.[2]

  • (Optional) For complex samples, perform a cleanup step using SPE cartridges to remove unbound inhibitor and other small molecules.[2]

  • Analyze the reaction mixture using an LC-MS system. Employ a suitable chromatography method to separate the protein from other components.

  • Acquire mass spectra of the intact protein to determine the mass of the native enzyme and the covalent adduct. The mass shift will correspond to the molecular weight of the bound, and potentially rearranged, inhibitor.

  • (Optional) Perform tandem mass spectrometry (MS/MS) on the adducted protein to fragment the protein and pinpoint the specific amino acid residue (typically the active site serine) that is covalently modified.

X-ray Crystallography for Structural Analysis

Objective: To determine the three-dimensional structure of the β-lactamase in complex with the penam sulfone inhibitor to elucidate the binding mode and conformational changes.

Materials:

  • Highly purified and concentrated β-lactamase

  • Penam sulfone inhibitor

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source recommended)

Protocol:

  • Co-crystallize the β-lactamase with the penam sulfone inhibitor by mixing the protein and inhibitor prior to setting up crystallization trials. Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing the inhibitor.

  • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain well-diffracting crystals.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the crystal structure using molecular replacement with a known β-lactamase structure as a search model.

  • Build and refine the model of the enzyme-inhibitor complex, paying close attention to the electron density in the active site to accurately model the covalently bound inhibitor.[5] The structure of KPC-2 in complex with PSR-3-226 revealed a trans-enamine intermediate covalently bound to the active site serine (Ser70).[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

inhibition_pathway E β-Lactamase (E) EI Enzyme-Inhibitor Complex (E-I) E->EI + I P Hydrolyzed Product E->P + Substrate I Penam Sulfone (I) I->EI EI_prime Acyl-Enzyme Intermediate (E-I') EI->EI_prime Acylation EI_prime->E Hydrolysis (slow) EI_stable Stable Inactivated Complex (E-I*) EI_prime->EI_stable Rearrangement

Caption: Reaction pathway for mechanism-based inhibition of β-lactamase by a penam sulfone.

Caption: Overall experimental workflow for characterizing a β-lactamase inhibitor.

logical_relationship High kinact / Low Km High kinact / Low Km Potent Inhibitor Potent Inhibitor High kinact / Low Km->Potent Inhibitor Rational Drug Design Rational Drug Design Potent Inhibitor->Rational Drug Design Stable Adduct Formation Stable Adduct Formation Stable Adduct Formation->Potent Inhibitor Structural Insight Structural Insight Structural Insight->Rational Drug Design

Caption: Logical relationship between experimental data and drug design.

References

Application Notes and Protocols for Peptidoglycan Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for the compound "LY 186826" did not yield specific information regarding its mechanism of action or its use in peptidoglycan synthesis inhibition studies. Therefore, these application notes and protocols have been generated using a well-characterized class of peptidoglycan synthesis inhibitors that target the MurA enzyme, the first committed step in bacterial cell wall biosynthesis. For the purpose of this document, we will refer to a representative compound as MurA-Inhibitor-X . The data and protocols provided are based on known inhibitors of this class, such as fosfomycin, to serve as a practical guide for researchers.

Application Notes

Introduction to MurA-Inhibitor-X

MurA-Inhibitor-X is a potent and specific inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), which is the initial and essential step in the cytoplasmic synthesis of peptidoglycan precursors.[1][2] By targeting MurA, MurA-Inhibitor-X effectively blocks the entire downstream pathway of peptidoglycan synthesis, leading to the inhibition of bacterial cell wall formation and subsequent cell lysis. Due to the absence of a homologous pathway in mammalian cells, MurA is an attractive target for the development of antibacterial agents.[3]

Mechanism of Action

MurA-Inhibitor-X acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA. The inhibitory action is achieved through the formation of a covalent adduct with a cysteine residue (Cys115 in E. coli) located in the active site of the MurA enzyme.[4] This covalent modification permanently inactivates the enzyme, preventing it from binding to PEP and carrying out its catalytic function. The binding of MurA-Inhibitor-X to the enzyme is often enhanced in the presence of the other substrate, UNAG, which can lead to a time-dependent inhibition profile.[4][5]

Applications in Research
  • Studying Bacterial Cell Wall Synthesis: MurA-Inhibitor-X serves as a valuable tool to investigate the dynamics of peptidoglycan biosynthesis and the cellular responses to its inhibition.

  • Antibiotic Discovery and Development: It can be used as a reference compound in high-throughput screening campaigns to identify new inhibitors of MurA or other enzymes in the pathway.[4]

  • Investigating Mechanisms of Antibiotic Resistance: Studying bacterial resistance to MurA-Inhibitor-X can provide insights into the mechanisms by which bacteria evade cell wall synthesis inhibitors.

Data Presentation

The inhibitory activity of MurA-Inhibitor-X can be quantified through in vitro enzyme inhibition assays and whole-cell antibacterial activity assays. The following tables provide representative quantitative data based on the known MurA inhibitor, fosfomycin.

Table 1: In Vitro MurA Enzyme Inhibition
CompoundTarget EnzymeIC₅₀ (μM)Assay Condition
MurA-Inhibitor-XE. coli MurA8.8Pre-incubation of MurA with inhibitor.[4]
MurA-Inhibitor-XE. coli MurA0.4Pre-incubation of MurA with inhibitor and UNAG.[4]
MurA-Inhibitor-XE. coli MurA9.63Colorimetric assay.[6]

*IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Whole-Cell Peptidoglycan Synthesis Inhibition
CompoundOrganismIC₅₀ (μM)Assay Type
MurA-Inhibitor-XE. coli1.0Whole-cell assay using ¹⁴C-labeled UDP-N-acetylglucosamine.[5][7]
Table 3: Minimum Inhibitory Concentrations (MICs)
CompoundBacterial StrainMIC (µg/mL)
MurA-Inhibitor-XEscherichia coli≤1 - 64
MurA-Inhibitor-XStaphylococcus aureus0.5 - 32
MurA-Inhibitor-XMethicillin-resistant S. aureus (MRSA)32 - >128

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] Note that MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Protocol for In Vitro MurA Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring MurA activity by quantifying the release of inorganic phosphate (Pi).[2][10]

Objective: To determine the IC₅₀ value of MurA-Inhibitor-X against purified MurA enzyme.

Materials:

  • Purified MurA enzyme

  • HEPES buffer (50 mM, pH 7.8)

  • Triton X-114 (0.005%)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • MurA-Inhibitor-X dissolved in DMSO

  • Positive control (e.g., fosfomycin)

  • Malachite Green reagent for phosphate detection

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X MurA enzyme solution in HEPES buffer.

    • Prepare a 2X substrate solution containing UNAG and PEP in HEPES buffer.

    • Prepare serial dilutions of MurA-Inhibitor-X in DMSO, and then dilute in HEPES buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 5%.

  • Enzyme and Inhibitor Pre-incubation (optional but recommended):

    • In a 96-well plate, add 25 µL of the 2X MurA enzyme solution to each well.

    • Add 2.5 µL of the diluted MurA-Inhibitor-X, positive control, or DMSO (for no-inhibitor control) to the respective wells.

    • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 25 µL of the 2X substrate solution (UNAG and PEP) to each well to start the reaction. The final reaction volume will be 52.5 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction and Phosphate Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for color development.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 650 nm using a microplate reader.

    • Subtract the absorbance of a "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Whole-Cell Peptidoglycan Synthesis Assay

This protocol is based on a method that uses osmotically stabilized E. coli cells and a radiolabeled precursor to measure the overall synthesis of peptidoglycan.[5][7]

Objective: To determine the effect of MurA-Inhibitor-X on the entire peptidoglycan synthesis pathway in a whole-cell context.

Materials:

  • Escherichia coli strain (e.g., TOP10)

  • Luria-Bertani (LB) broth

  • Sucrose solution (20%)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • ATP

  • ¹⁴C-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

  • MurA-Inhibitor-X

  • Trichloroacetic acid (TCA), cold (10%)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Permeabilized Cells:

    • Grow E. coli in LB broth to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation and wash with a 20% sucrose solution.

    • Resuspend the cell pellet in a small volume of 20% sucrose and freeze rapidly in liquid nitrogen. Thaw the cells slowly on ice. This freeze-thaw cycle permeabilizes the cells.

  • Assay Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl, MgCl₂, ATP, and the permeabilized E. coli cells.

    • Add MurA-Inhibitor-X at various concentrations. Include a no-inhibitor control (DMSO).

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Peptidoglycan Synthesis:

    • Start the reaction by adding [¹⁴C]UDP-GlcNAc to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for 25 minutes.

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled peptidoglycan.

  • Washing and Quantification:

    • Collect the precipitate by filtration through a glass fiber filter.

    • Wash the filter extensively with cold 5% TCA to remove unincorporated [¹⁴C]UDP-GlcNAc.

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of peptidoglycan synthesis for each concentration of MurA-Inhibitor-X compared to the no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

Mandatory Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm PEP Phosphoenolpyruvate (PEP) MurA MurA PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurA->UDP_MurNAc enolpyruvyl transfer MurB MurB UDP_MurNAc->MurB UDP_MurNAc_Penta UDP-MurNAc-pentapeptide (Lipid I precursor) MurB->UDP_MurNAc_Penta + Amino acids MurCDEF MurC, D, E, F UDP_MurNAc_Penta->MurCDEF Lipid_I Lipid I MurCDEF->Lipid_I to lipid carrier MraY MraY Lipid_I->MraY Lipid_II Lipid II MraY->Lipid_II + GlcNAc MurG MurG Lipid_II->MurG PG_Polymerization Peptidoglycan Polymerization MurG->PG_Polymerization PBP_GT PBP (Glycosyltransferase) PG_Polymerization->PBP_GT Crosslinking Cross-linking PBP_GT->Crosslinking PBP_TP PBP (Transpeptidase) Crosslinking->PBP_TP Cell_Wall Mature Peptidoglycan Cell Wall PBP_TP->Cell_Wall Inhibitor MurA-Inhibitor-X Inhibitor->MurA Experimental_Workflow start Start prep_reagents Prepare Reagents: - Purified MurA Enzyme - Substrates (PEP, UNAG) - Serial Dilutions of Inhibitor start->prep_reagents setup_plate Set up 96-well Plate: - Add Enzyme - Add Inhibitor/Control prep_reagents->setup_plate pre_incubate Pre-incubate (37°C, 15-30 min) setup_plate->pre_incubate start_reaction Start Reaction (Add Substrates) pre_incubate->start_reaction incubate_reaction Incubate (37°C, 30 min) start_reaction->incubate_reaction stop_reaction Stop Reaction (Add Malachite Green Reagent) incubate_reaction->stop_reaction measure_abs Measure Absorbance (650 nm) stop_reaction->measure_abs analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure_abs->analyze end End analyze->end

References

Troubleshooting & Optimization

Navigating LY 186826: A Technical Support Center for Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with the γ-lactam antibiotic, LY 186826. The information is designed to offer practical solutions and a deeper understanding of the compound's characteristics to ensure successful experimental outcomes.

Troubleshooting Guide: Addressing Common Solubility Issues

Researchers working with this compound may face challenges in achieving complete dissolution, which can impact the accuracy and reproducibility of experimental results. This guide provides a systematic approach to overcoming these hurdles.

Initial Assessment: Visual Inspection and Concentration Review

Before proceeding to more complex solutions, a simple visual check and a review of the target concentration are crucial first steps.

  • Visual Cues: After attempting to dissolve this compound, carefully inspect the solution. The presence of visible particles, cloudiness, or a persistent film indicates incomplete dissolution.

  • Concentration Check: Re-evaluate the intended final concentration. It is possible that the desired concentration exceeds the solubility limit of this compound in the chosen solvent system. Consider preparing a more dilute solution to see if the issue resolves.

If these initial checks do not resolve the problem, proceed to the following troubleshooting steps.

Issue 1: this compound Fails to Dissolve in Aqueous Buffers

Root Cause: this compound, like many organic molecules, is expected to have low solubility in purely aqueous solutions at or near neutral pH.

Solutions:

  • Utilize an Organic Co-Solvent: The most common and effective method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a primary choice due to its strong solubilizing power for a wide range of compounds. Ethanol can also be considered.

    • Procedure:

      • Accurately weigh the required amount of this compound powder.

      • Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the powder.

      • Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear stock solution.

      • Slowly add the stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

    • Procedure: Systematically adjust the pH of your aqueous buffer. For weakly acidic compounds, increasing the pH can enhance solubility, while for weakly basic compounds, decreasing the pH is beneficial. It is crucial to determine the pKa of this compound to guide this process effectively. Note: The impact of pH on the stability and activity of this compound should be considered.

Issue 2: Precipitation Occurs Upon Dilution of Organic Stock into Aqueous Media

Root Cause: This is a common phenomenon known as "crashing out." When a concentrated organic stock solution is introduced into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

  • Optimize the Dilution Process:

    • Slow Addition with Agitation: Add the organic stock solution dropwise into the vortexing aqueous buffer. This gradual introduction helps to minimize localized areas of high concentration that can trigger precipitation.

    • Pre-warming the Aqueous Buffer: Warming the aqueous buffer (e.g., to 37°C) can increase the solubility of the compound and reduce the likelihood of precipitation upon dilution.

  • Employ an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, dilute the concentrated organic stock solution in a solvent of intermediate polarity. For example, a mixture of ethanol and water could serve this purpose.

  • Incorporate a Surfactant: Low concentrations of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.[1] It is essential to include a vehicle control with the surfactant alone to account for any potential effects on the experimental system.

Quantitative Solubility Data

SolventExpected SolubilityNotes
DMSO HighRecommended for preparing concentrated stock solutions.
Ethanol ModerateCan be used as a primary solvent or in co-solvent systems.
Water LowDirect dissolution in water is not recommended.
Aqueous Buffers (e.g., PBS) Very LowRequires the use of a co-solvent for effective dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Accurately weigh the calculated mass of this compound and place it into a microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Approximate Solubility of this compound in a Co-Solvent System

Objective: To empirically determine the solubility limit of this compound in a specific co-solvent/aqueous buffer system.

Materials:

  • This compound powder

  • Chosen organic co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Serial dilution tubes

  • Vortex mixer

  • Spectrophotometer or other analytical instrument for concentration measurement (optional, for precise quantification)

Procedure:

  • Prepare a series of solutions with a fixed, low percentage of the organic co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in the aqueous buffer.

  • To a set of tubes, add an excess amount of this compound powder.

  • Add a fixed volume of each co-solvent/buffer mixture to the corresponding tube.

  • Vortex the tubes vigorously for 2-3 minutes.

  • Allow the tubes to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature, with intermittent vortexing.

  • Centrifuge the tubes at high speed to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Visually inspect the supernatant for clarity. The highest concentration that results in a clear solution represents the approximate solubility under those conditions.

  • (Optional) For a more precise determination, measure the concentration of this compound in the clear supernatants using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Visualizing Workflows and Pathways

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Dissolving this compound visual_check Visual Inspection: Is the solution clear? start->visual_check concentration_check Is the concentration too high? visual_check->concentration_check No (Cloudy/Particulates) issue_resolved Issue Resolved visual_check->issue_resolved Yes concentration_check->issue_resolved Yes, lower concentration organic_stock Prepare a concentrated stock in DMSO/Ethanol concentration_check->organic_stock No dilution_issue Precipitation upon dilution into aqueous buffer? organic_stock->dilution_issue dilution_issue->issue_resolved No optimize_dilution Optimize Dilution: - Slow addition with vortexing - Pre-warm buffer - Use intermediate dilution - Add surfactant dilution_issue->optimize_dilution Yes optimize_dilution->issue_resolved

Caption: A step-by-step workflow for troubleshooting common solubility problems with this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound is a γ-lactam antibiotic. Like the more common β-lactam antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[2] Specifically, it inhibits the function of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell ly186826 This compound pbp Penicillin-Binding Proteins (PBPs) ly186826->pbp Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to G β-Lactamase Mediated Inactivation of this compound cluster_resistance Bacterial Resistance ly186826 Active this compound (γ-lactam ring intact) hydrolysis Hydrolysis of γ-lactam ring ly186826->hydrolysis beta_lactamase β-Lactamase Enzyme beta_lactamase->hydrolysis Catalyzes inactive_ly186826 Inactive this compound (hydrolyzed) hydrolysis->inactive_ly186826

References

Technical Support Center: Overcoming Compound Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

No public information is available for a compound with the identifier "LY 186826." Therefore, this technical support center provides a general framework and best practices for addressing the instability of small molecules in cell culture media, which can be applied once the correct identity of the compound of interest is established.

General Troubleshooting Guide for Small Molecule Instability

Researchers frequently encounter challenges with the stability of small molecules in in vitro experiments. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent biological activity, such as variable IC50 values, can be a primary indicator of compound instability in the culture medium.[1][2] Degradation of the compound over the course of an experiment leads to a decrease in its effective concentration, resulting in poor reproducibility and an underestimation of its potency.[3]

Q2: What are the common factors that contribute to the instability of small molecules in cell culture?

A2: Several factors can influence the stability of a compound in the complex environment of cell culture media:

  • Chemical Instability: The inherent chemical properties of the molecule may make it susceptible to degradation. This can be influenced by:

    • pH: The physiological pH of culture media (typically 7.2-7.4) can promote hydrolysis of susceptible functional groups.[3][4]

    • Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation.[3]

    • Light: Exposure to light can cause photodegradation of sensitive compounds.[3]

    • Oxidation: Dissolved oxygen in the media can lead to oxidative degradation.[4]

  • Interactions with Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, or metal ions, can directly react with and degrade the compound.[3][5]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[3] Additionally, cells themselves can actively metabolize the compound.

  • Poor Solubility: Low aqueous solubility can lead to precipitation of the compound, effectively reducing its concentration in the media.[4]

  • Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and pipette tips, reducing the bioavailable concentration.[5]

Q3: How can I determine if my compound is degrading in the culture medium?

A3: A stability assay is the most direct way to assess the stability of your compound under your specific experimental conditions. This typically involves incubating the compound in the cell culture medium (with and without cells) for the duration of your experiment and measuring the concentration of the intact compound at various time points using analytical methods like HPLC or LC-MS/MS.[3][5]

Troubleshooting Workflow

If you suspect compound instability, follow this logical workflow to diagnose and address the problem.

TroubleshootingWorkflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Solutions Potential Solutions A Inconsistent Experimental Results B Assess Compound Solubility in Media A->B Is solubility an issue? C Perform Stability Assay (Media Only) B->C If soluble D Perform Stability Assay (With Cells) C->D If stable in media alone E Optimize Compound Handling C->E If unstable F Modify Experimental Conditions D->F If unstable with cells H Prepare fresh solutions Use pre-warmed media Optimize solvent concentration E->H G Consider Compound Analogs F->G If optimization fails I Reduce incubation time Increase dosing frequency Use serum-free media F->I J Synthesize more stable derivatives G->J SignalingPathway cluster_Pathway Cellular Signaling Cascade cluster_Intervention Experimental Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Inhibitor (e.g., this compound) Compound->Kinase1 Inhibition Degradation Degradation (Reduced effective concentration) Compound->Degradation

References

Technical Support Center: LY 186826 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of LY 186826 (also known as 2-Pyz-(CO)-Phe-Leu-B(OH)2) and strategies for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a peptide boronic acid derivative, is oxidative degradation.[1] This process, known as oxidative deboronation, involves the cleavage of the boronic acid group from the peptide backbone. This reaction results in the formation of an alcohol analog of the parent compound.[1]

Q2: Under what conditions is this compound susceptible to degradation?

A2: this compound exhibits erratic stability and is susceptible to degradation under several conditions:

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, significantly accelerates degradation.[1]

  • Acidic and Basic Conditions: Degradation has been observed in both acidic and basic aqueous buffers. The underlying mechanism in these conditions also appears to be oxidative in nature.[1]

  • Aqueous Solutions: The compound is prone to hydrolysis in aqueous buffers, which can lead to the formation of degradation products.[1]

Q3: Are there any specific reagents that are known to promote the degradation of this compound?

A3: Yes. Surprisingly, the presence of ascorbate (a common antioxidant) and EDTA (a chelating agent) has been found to accelerate the degradation of this compound rather than inhibit it.[1] This is an important consideration when preparing formulations or experimental buffers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results in assays. Degradation of this compound in stock solutions or experimental buffers.Prepare fresh solutions of this compound before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products due to oxidative or hydrolytic pathways.Confirm the identity of the degradation products using mass spectrometry. The primary degradation product is likely the alcohol formed from oxidative deboronation.[1] Implement preventative measures to minimize degradation (see Prevention Strategies section).
Accelerated degradation in a new formulation or buffer system. Presence of incompatible excipients. As noted, ascorbate and EDTA have been shown to accelerate degradation.[1] Other components may also be reactive.Carefully review all components of the formulation. Avoid known degradation-promoting substances. Consider using alternative antioxidants or chelating agents, but validate their compatibility with this compound through stability studies.

Prevention Strategies

To minimize the degradation of this compound, consider the following preventative measures during storage and experimentation:

  • pH Control: Maintain a stable pH for aqueous solutions. While degradation occurs at both acidic and basic pH, selecting an optimal, stable pH range through stability studies is crucial.

  • Inert Atmosphere: Oxygen is a key driver of oxidative degradation. To mitigate this, handle and store this compound under an inert gas like argon or nitrogen.

  • Light Protection: Store the compound and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Temperature Control: Store stock solutions and solid compound at low temperatures (e.g., -20°C to -80°C) to slow down the rate of chemical degradation.

  • Excipient Selection: Be cautious with the use of antioxidants and chelating agents. Given the unusual effect of ascorbate and EDTA, their use should be avoided unless proven to be non-detrimental in your specific formulation.[1]

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the primary degradation pathway of this compound and a general workflow for investigating its stability.

cluster_conditions Degradation Conditions A This compound (2-Pyz-(CO)-Phe-Leu-B(OH)2) B Oxidative Deboronation Product (Alcohol derivative) A->B Oxidative Cleavage of Boronic Acid Group C Further Hydrolysis & Isomerization Products B->C Isomerization & Further Hydrolysis Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) Acidic/Basic pH Acidic/Basic pH Aqueous Buffer (Hydrolysis) Aqueous Buffer (Hydrolysis)

Caption: Primary degradation pathway of this compound.

cluster_0 Stress Conditions cluster_1 Analysis A This compound Sample B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G HPLC / UPLC Analysis (Quantify remaining parent compound) B->G C->G D->G E->G F->G H LC-MS Analysis (Identify degradation products) G->H

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental setup and analytical instrumentation available.

1. General Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Prepare a control sample by diluting the stock solution with the analysis mobile phase or a neutral buffer.

2. Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH.

  • Incubate the solutions at room temperature. If no degradation is observed, the temperature can be elevated (e.g., to 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it (base for the acid sample, acid for the base sample).

  • Analyze the samples by HPLC or LC-MS.

3. Oxidative Degradation

  • Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot for analysis.

  • Analyze the samples by HPLC or LC-MS.

4. Thermal Degradation

  • Store a solution of this compound in a suitable buffer at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Also, expose the solid compound to the same temperature.

  • At specified time points, withdraw samples, cool to room temperature, and dissolve the solid sample in a suitable solvent.

  • Analyze the samples by HPLC or LC-MS.

5. Photolytic Degradation

  • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • A control sample should be wrapped in aluminum foil to exclude light.

  • At specified time points, withdraw samples for analysis.

  • Analyze the samples by HPLC or LC-MS.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate the parent this compound from its degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

  • Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The peak purity of this compound in stressed samples should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Quantitative Data Summary

Currently, there is a lack of specific, publicly available quantitative data on the degradation rates of this compound under various conditions. The following table provides a template for how such data should be structured once generated from stability studies.

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Products (% Area)
0.1 M HCl24 hoursRoom TempData to be generatedData to be generated
0.1 M NaOH24 hoursRoom TempData to be generatedData to be generated
3% H₂O₂8 hoursRoom TempData to be generatedData to be generated
Heat (Solid)48 hours60°CData to be generatedData to be generated
Heat (Solution)48 hours60°CData to be generatedData to be generated
Photolysis24 hoursRoom TempData to be generatedData to be generated

References

Technical Support Center: Enhancing the Antibacterial Efficacy of LY264826

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY264826, a potent glycopeptide antibiotic. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work. Here, you will find detailed information on the antibacterial activity of LY264826, potential challenges in its application, and strategies to optimize its performance.

Frequently Asked Questions (FAQs)

Q1: What is LY264826 and what is its general spectrum of activity?

LY264826 is a novel glycopeptide antibiotic produced by Amycolatopsis orientalis. It demonstrates significant in vitro activity primarily against Gram-positive bacteria.[1] This includes activity against challenging pathogens such as oxacillin-resistant Staphylococcus aureus (MRSA), Staphylococcus haemolyticus, Enterococcus spp., Bacillus cereus, and Corynebacterium jeikeium.[1] It has also shown efficacy against Streptococcus pyogenes, Streptococcus pneumoniae, Listeria monocytogenes, Clostridium spp., peptococci, peptostreptococci, and Fusobacterium.[2]

Q2: How does the activity of LY264826 compare to other glycopeptides like vancomycin and teicoplanin?

Studies have shown that LY264826 generally exhibits lower Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) compared to vancomycin for a range of Gram-positive bacteria.[1] Against MRSA, its activity is comparable to teicoplanin.[1] However, for coagulase-negative staphylococci, LY264826 has demonstrated MICs that are 4- to 32-fold lower than those of teicoplanin.[1] It is also reportedly eightfold more active than vancomycin and twofold more active than teicoplanin against enterococci.[2]

Q3: What is the bactericidal activity of LY264826?

LY264826 generally exhibits bactericidal activity against Staphylococcus spp. and most Streptococcus pyogenes isolates, with Minimum Bactericidal Concentrations (MBCs) typically at or near the MIC values.[1][2] However, tolerance has been observed in some S. pyogenes isolates and all tested Enterococcus faecalis strains, where the MBCs were found to be at least 32-fold greater than the MICs.[1]

Q4: Are there any known resistance mechanisms to LY264826?

Gram-negative bacteria such as Bacteroides species, Enterobacteriaceae, Flavobacterium, and Neisseria spp. are resistant to LY264826.[2] As a glycopeptide, resistance in Gram-positive organisms would likely involve modifications of the D-Ala-D-Ala terminus of peptidoglycan precursors, the target of this antibiotic class.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for LY264826 against susceptible Gram-positive strains.
Potential Cause Troubleshooting Step
Inaccurate Drug Concentration Verify the stock solution concentration of LY264826. Ensure proper dissolution and serial dilutions. Use a calibrated spectrophotometer if possible to confirm concentration.
Bacterial Inoculum Density The activity of LY264826 is not significantly affected by inoculum size ranging from 10³ to 10⁷ CFU/mL.[1] However, it is crucial to standardize the inoculum density for consistent results. Use a spectrophotometer (e.g., OD600) or McFarland standards to prepare the inoculum.
Media pH The activity of LY264826 is not significantly affected by pH variations between 6.4 and 8.4.[1] Ensure your growth medium falls within this range to rule out pH effects.
Contamination of Bacterial Culture Streak the culture on an appropriate agar plate to check for purity. Perform Gram staining and confirmatory biochemical tests.
Issue 2: Lack of bactericidal effect (high MBC/MIC ratio) against expectedly susceptible strains.
Potential Cause Troubleshooting Step
Bacterial Tolerance Be aware that tolerance to LY264826 has been reported, particularly in Enterococcus faecalis and some strains of Streptococcus pyogenes.[1] This is an inherent characteristic of the strain and not necessarily an experimental error.
Sub-optimal Experimental Conditions for MBC Determination Ensure that the MIC determination is accurate before proceeding to MBC. After incubation for MIC, plate a standardized volume from wells showing no visible growth onto antibiotic-free agar. Incubate for a sufficient period (18-24 hours) to allow for the recovery of viable but non-replicating cells.
Drug Inactivation While not reported for LY264826, prolonged incubation could lead to degradation in some media. Consider performing time-kill curve assays to get a more dynamic view of its bactericidal activity over time.

Data Presentation

Table 1: Comparative in vitro activity (MIC90 in µg/mL) of LY264826 and other antibiotics against various Gram-positive bacteria.

Bacterial SpeciesLY264826VancomycinTeicoplaninOxacillin
Staphylococcus aureus (Oxacillin-resistant)0.5[1]---
Staphylococcus haemolyticus2.0[1]---
Enterococcus spp.0.5[1]---
Bacillus cereus0.25[1]---
Corynebacterium jeikeium0.12[1]---
Streptococcus pyogenes0.25[2]>0.25<0.25-
Streptococcus pneumoniae0.25[2]---
Listeria monocytogenes0.5[2]---
Clostridium spp.≤0.25[2]---
Peptococci/Peptostreptococci<0.5[2]---
Fusobacterium spp.<0.5[2]---

Note: A dash (-) indicates that directly comparable data was not available in the cited sources.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare LY264826 Stock Solution: Accurately weigh a known amount of LY264826 powder and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock in the appropriate broth medium to create a working stock.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the LY264826 working stock in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium. The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (broth only, no bacteria).

  • Prepare Bacterial Inoculum: From an overnight culture of the test bacterium on an agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plates: Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of LY264826 that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare LY264826 Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Plate with Bacteria plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate at 37°C inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic mbc_prep Plate from Wells with No Growth to Agar read_mic->mbc_prep read_mbc Determine MBC (Lowest Concentration with No Colonies) mbc_prep->read_mbc

Caption: Workflow for MIC and MBC determination of LY264826.

signaling_pathway LY264826 LY264826 PG_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) LY264826->PG_precursor Binds to D-Ala-D-Ala Transglycosylase Transglycosylase PG_precursor->Transglycosylase Substrate for Transpeptidase Transpeptidase PG_precursor->Transpeptidase Substrate for Cell_Wall Bacterial Cell Wall Synthesis Transglycosylase->Cell_Wall Elongates glycan chains Transpeptidase->Cell_Wall Cross-links peptides Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to

Caption: Proposed mechanism of action for LY264826.

References

Technical Support Center: Synthesis of LY186826 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LY186826 analogs. LY186826, identified as 2-(2-aminophenyl)indole, serves as a core scaffold for various derivatives. This guide focuses on the challenges encountered during its synthesis, primarily through the Fischer indole synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for LY186826 and its analogs?

The most common and historically significant method for synthesizing the 2-phenylindole scaffold of LY186826 is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[1] For the synthesis of the parent LY186826, this would involve the reaction of phenylhydrazine with 2-amino-acetophenone.

Q2: What are the critical steps in the Fischer indole synthesis mechanism?

The mechanism of the Fischer indole synthesis is a multi-step process that includes:

  • Formation of Phenylhydrazone: Condensation of an arylhydrazine with an aldehyde or ketone.[1]

  • Tautomerization: The resulting hydrazone tautomerizes to an ene-hydrazine.[1]

  • [2][2]-Sigmatropic Rearrangement: An acid-catalyzed[2][2]-sigmatropic rearrangement occurs, which is the key bond-forming step.[2]

  • Aromatization and Cyclization: The intermediate undergoes aromatization, followed by intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to form the stable indole ring.[2]

Q3: What are common side reactions to be aware of during the synthesis of LY186826 analogs?

Several side reactions can occur during the Fischer indole synthesis, leading to lower yields and purification challenges. These include:

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize an intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[4] This can lead to byproducts such as aniline and 3-methylindole.[5]

  • Aldol Condensation: The acidic conditions can promote the self-condensation of the starting ketone or aldehyde.[5]

  • Friedel-Crafts Type Reactions: Strong acids may lead to undesired electrophilic aromatic substitution on the electron-rich aromatic rings.[5]

  • Formation of Regioisomers: When using unsymmetrical ketones, enolization can occur on either side, leading to a mixture of two different indole regioisomers.[5]

Q4: How can I minimize the formation of tars and polymeric byproducts?

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers. To mitigate this, consider the following:

  • Optimize Temperature: Start with milder conditions and gradually increase the temperature. High temperatures can promote tar formation, while low temperatures may lead to an incomplete reaction.

  • Choice of Acid Catalyst: The strength and type of acid are critical. A catalyst that is too strong can cause decomposition. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]

  • Microwave-Assisted Synthesis: This technique can offer rapid heating and may lead to improved yields in shorter reaction times.

Q5: What are the best practices for purifying LY186826 and its analogs?

Purification of indole derivatives can be challenging due to their potential sensitivity to acidic conditions and air.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is typically effective.[6] However, for acid-sensitive analogs, the silica can be deactivated by pre-flushing the column with an eluent containing a small amount of a tertiary amine like triethylamine (0.5-1%).[6] Alternatively, neutral or basic alumina can be used.[6]

    • Eluent System: A common eluent system is a mixture of ethyl acetate and hexane.[7]

  • Recrystallization: If the crude product is a solid with relatively high purity (>85-90%), recrystallization is an excellent method to obtain highly pure material.[6] Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[6]

  • Liquid-Liquid Extraction: Before chromatography, an initial workup involving liquid-liquid extraction can be beneficial. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove basic starting materials like unreacted hydrazine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove acidic residues.[6]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Substituent Effects: Electron-donating groups on the carbonyl starting material can favor N-N bond cleavage over the desired cyclization.[4] 2. Inappropriate Acid Catalyst: The acid may be too strong, causing decomposition, or too weak to effectively catalyze the reaction.[1] 3. Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition. 4. Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to side reactions.1. Modify Starting Materials: If possible, use starting materials with less electron-donating substituents or consider protecting groups. 2. Screen Catalysts: Experiment with a range of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TSA, ZnCl₂, BF₃·OEt₂, PPA) to find the optimal catalyst for your specific substrate. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. 4. Purify Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
Formation of Multiple Products (Isomers) 1. Unsymmetrical Ketone: Using an unsymmetrical ketone as a starting material can lead to the formation of two regioisomeric indole products.[5] 2. Side Reactions: Competing side reactions such as aldol condensation or Friedel-Crafts reactions can lead to a complex product mixture.[5]1. Use a Symmetrical Ketone: If the synthetic design allows, use a symmetrical ketone to avoid the formation of regioisomers. 2. Control Reaction Conditions: Weaker acid catalysts can sometimes lead to a decrease in regioselectivity.[5] Carefully control the reaction temperature and time to minimize side reactions. 3. Chromatographic Separation: If isomers are formed, careful optimization of column chromatography conditions (e.g., using a shallower solvent gradient or a different stationary phase) may be required for separation.
Product Degradation During Purification 1. Acidic Silica Gel: Indoles, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[6] 2. Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of air and light.1. Deactivate Silica Gel: Flush the silica gel column with an eluent containing 1% triethylamine before loading the sample and use an eluent containing 0.5-1% triethylamine throughout the purification.[6] 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase.[6] 3. Work Quickly: Minimize the time the product is on the column. 4. Inert Atmosphere: For highly sensitive compounds, perform chromatography under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of 2-Phenylindole Derivatives

This protocol is a general guideline and may require optimization for specific analogs.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted phenylhydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.[3]

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The phenylhydrazone may precipitate out of the solution upon cooling.

  • Indolization (Cyclization):

    • To the crude phenylhydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is often used and can act as both the catalyst and solvent. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be added to a higher boiling point solvent.

    • Heat the reaction mixture to a temperature typically ranging from 100 °C to 200 °C. The optimal temperature and time will depend on the specific substrates and catalyst used. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is neutral or slightly basic.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Starting Materials Reaction Conditions Product Yield (%) Reference
Acetophenone, PhenylhydrazinePolyphosphoric acid, 100-120°C, 10 min2-PhenylindoleNot specified[8]
Substituted Acetophenones, PhenylhydrazineNi multi-doped ZrO2, solvent-freeSubstituted 2-Phenylindoles86 (for 2-phenylindole)[7]
2-Amino-acetophenone, PhenylhydrazineZinc chloride, ~165°C, 10 min2-(2'-aminophenyl)-indoleNot specifiedUS Patent 4,057,530

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A Arylhydrazine C Hydrazone Formation (Condensation) A->C B Ketone/Aldehyde B->C D Tautomerization (Ene-hydrazine formation) C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Heat F Cyclization & Aromatization E->F G Ammonia Elimination F->G H Crude Indole Analog G->H I Purification (Chromatography/Recrystallization) H->I J Pure Indole Analog I->J

References

Technical Support Center: A Guide to Sertindole (formerly LY186826) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "LY 186826" did not yield specific information, suggesting it may be an outdated or incorrect identifier. Extensive research indicates a high probability that the intended compound is Sertindole , a compound also developed by Lundbeck and sometimes associated with the "LY" designation in early development. This guide is therefore based on the available data for Sertindole.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sertindole.

Frequently Asked Questions (FAQs)

Q1: What is Sertindole and what is its primary mechanism of action?

Sertindole is an atypical antipsychotic medication.[1][2][3] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at several neurotransmitter receptors. Primarily, it acts on:

  • Dopamine D2 receptors: Helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4]

  • Serotonin 5-HT2A and 5-HT2C receptors: Contributes to its antipsychotic effects and may help reduce the risk of extrapyramidal side effects.[4][5][6]

  • Alpha-1 adrenergic receptors: This interaction can influence cardiovascular functions.[4][7]

Q2: What are the known off-target effects or common adverse events associated with Sertindole?

In clinical settings, Sertindole has been associated with several side effects that researchers should be aware of in experimental models:

  • Cardiovascular Effects: The most significant concern is the prolongation of the QTc interval on an electrocardiogram (ECG), which indicates a potential risk for cardiac arrhythmias.[1][8][9]

  • Weight Gain: Like many atypical antipsychotics, Sertindole has been linked to moderate weight gain.[1][5][9]

  • Other Common Effects: Rhinitis (nasal congestion), dizziness, dry mouth, and decreased ejaculation volume in males have also been reported.[1][8]

Q3: Has Sertindole shown efficacy in non-psychiatric experimental models?

Yes, recent preclinical studies have investigated the potential of Sertindole as an anticancer agent. In vitro studies have shown that Sertindole can induce apoptosis (programmed cell death) and inhibit proliferation in human bladder and gastric cancer cell lines.[10][11][12][13]

Troubleshooting Guides

Problem 1: Unexpected cell death in in-vitro experiments.

  • Possible Cause: Sertindole has demonstrated cytotoxic effects in cancer cell lines, and this may extend to other cell types at certain concentrations.[10][12]

  • Troubleshooting Steps:

    • Review Dosage: Ensure the concentration of Sertindole used is appropriate for the cell line and experimental goals. A dose-response curve is highly recommended to determine the IC50 (half-maximal inhibitory concentration).

    • Assess Apoptosis: Utilize assays such as Annexin V staining to determine if the observed cell death is due to apoptosis, which is a known mechanism of Sertindole in some cancer cells.[12][13]

    • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve Sertindole is not causing cytotoxicity at the concentrations used.

Problem 2: Inconsistent results in animal studies.

  • Possible Cause: The long half-life and slow absorption of Sertindole can lead to variability in plasma concentrations.[7][8]

  • Troubleshooting Steps:

    • Dosing Regimen: A gradual dose escalation might be necessary to achieve stable plasma levels and minimize adverse effects.[1]

    • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to measure plasma levels of Sertindole in your animal models to ensure consistent exposure.

    • Monitor for Adverse Effects: Closely monitor animals for signs of cardiovascular distress, weight changes, or other reported side effects that could impact the experimental outcomes.

Quantitative Data Summary

Table 1: Clinical Efficacy of Sertindole in Schizophrenia

Comparison GroupKey FindingsReference
PlaceboSertindole (20 mg/day) was more effective in reducing total scores on the Positive and Negative Syndrome Scale (PANSS).[5]
HaloperidolSertindole showed comparable efficacy against positive symptoms and significantly greater efficacy against negative symptoms.[14]
RisperidoneSertindole demonstrated equivalent efficacy on positive symptoms. One study indicated a superior effect of Sertindole on negative symptoms.[8]

Table 2: In Vitro Cytotoxicity of Sertindole in Human Bladder Cancer Cells

Cell LineIC50 (µM)Reference
J8211.43 ± 0.63[10]
TCCSUP13.43 ± 0.81[10]
T2412.57 ± 0.75[10]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (CCK-8/MTS)

This protocol is adapted from studies on the antiproliferative effects of Sertindole on cancer cells.[11][13]

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Sertindole for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Reagent Addition: Remove the medium containing Sertindole and add fresh medium along with a cell viability reagent (e.g., CCK-8 or MTS) to each well.

  • Incubation: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V Staining)

This protocol is based on the methodology used to assess Sertindole-induced apoptosis.[13]

  • Cell Treatment: Seed and treat cells with the desired concentrations of Sertindole in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Sertindole_Signaling_Pathway Sertindole Sertindole D2R Dopamine D2 Receptor Sertindole->D2R HT2AR Serotonin 5-HT2A Receptor Sertindole->HT2AR HT2CR Serotonin 5-HT2C Receptor Sertindole->HT2CR Alpha1R Alpha-1 Adrenergic Receptor Sertindole->Alpha1R Dopamine_Pathway Mesolimbic Dopamine Pathway Modulation D2R->Dopamine_Pathway Serotonin_Pathway Serotonin Pathway Modulation HT2AR->Serotonin_Pathway HT2CR->Serotonin_Pathway Adrenergic_Pathway Adrenergic Pathway Modulation Alpha1R->Adrenergic_Pathway Antipsychotic_Effects Antipsychotic Effects (Positive & Negative Symptoms) Dopamine_Pathway->Antipsychotic_Effects Serotonin_Pathway->Antipsychotic_Effects EPS_Reduction Reduced Extrapyramidal Side Effects Serotonin_Pathway->EPS_Reduction Cardiovascular_Effects Cardiovascular Side Effects Adrenergic_Pathway->Cardiovascular_Effects

Caption: Sertindole's multi-receptor antagonism and downstream effects.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., Bladder Cancer Cells) Sertindole_Prep 2. Sertindole Dilution (Dose-response concentrations) Treatment 3. Cell Treatment (24 hours) Sertindole_Prep->Treatment Cytotoxicity 4a. Cytotoxicity Assay (CCK-8 / MTS) Treatment->Cytotoxicity Apoptosis 4b. Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis IC50 5a. IC50 Calculation Cytotoxicity->IC50 Apoptosis_Quant 5b. Apoptosis Quantification Apoptosis->Apoptosis_Quant

Caption: Workflow for assessing Sertindole's in vitro anticancer effects.

References

Technical Support Center: Refinement of LY 186826 Antibacterial Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibacterial compound LY 186826. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during antibacterial susceptibility testing.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results - Inoculum size is not standardized. - Variation in media composition (e.g., cation concentration). - Inconsistent incubation conditions (time, temperature, atmosphere). - Pipetting errors leading to incorrect drug concentrations. - Contamination of the culture or media.- Standardize the inoculum to a 0.5 McFarland standard. - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. - Ensure precise control and documentation of incubation parameters. - Calibrate pipettes regularly and use proper pipetting techniques. - Employ aseptic techniques throughout the procedure and perform sterility checks.[1][2]
No Bacterial Growth in Control Wells - Inoculum was not viable or was not added to the wells. - The growth medium is inhibitory to the bacteria. - Incorrect incubation conditions.- Verify the viability of the bacterial culture before starting the assay. - Ensure the inoculum is added to all appropriate wells. - Use a different batch of media or test the media for its ability to support growth. - Double-check and correct incubation temperature and atmosphere.[3]
"Skipped" Wells (Growth in higher concentration wells, but not in lower ones) - Contamination of a single well with a resistant variant. - Pipetting error, leading to a well with no or very little antibacterial agent. - The compound may precipitate at higher concentrations.- Repeat the assay with careful aseptic technique. - Review and refine pipetting technique. - Visually inspect the wells for any precipitation of the compound. If observed, consider using a different solvent or a lower starting concentration.
Minimum Bactericidal Concentration (MBC) is Significantly Higher than MIC - The compound is bacteriostatic, not bactericidal. - The initial inoculum was too high. - Insufficient incubation time for the bactericidal effect to occur.- This is an expected result for bacteriostatic compounds. - Ensure the starting inoculum for the MIC/MBC assay is standardized. - The standard incubation time is 18-24 hours; ensure this is followed.[4]
Zone of Inhibition Too Large or Too Small in Disk Diffusion Assays - Inoculum is too light or too heavy. - The potency of the antibiotic disk has degraded. - Incorrect agar depth. - Incorrect incubation temperature.- Standardize the inoculum to a 0.5 McFarland standard. - Store antibiotic disks under recommended conditions and check expiration dates. - Ensure a consistent agar depth of 4 mm. - Incubate at the recommended temperature for the specific organism.[5]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that is required to kill 99.9% of the initial bacterial inoculum.[4]

Q2: How do I interpret MIC results?

MIC values are compared to established clinical breakpoints to categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent. It is important to note that the MIC value for one drug cannot be directly compared to the MIC of another drug to determine which is "better," as the breakpoints for each drug are different.

Q3: What factors can influence the results of antibacterial susceptibility testing?

Several factors can affect the outcome of these assays, including the size of the bacterial inoculum, the composition of the growth medium, the incubation conditions (time, temperature, and atmosphere), and the potency of the antimicrobial agent being tested.[1]

Experimental Protocol Questions

Q4: What is the recommended growth medium for antibacterial susceptibility testing?

Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) are the standard recommended media for routine antibacterial susceptibility testing. For certain fastidious organisms, supplemented media may be required.

Q5: How should the bacterial inoculum be prepared?

The inoculum should be prepared from 4-5 well-isolated colonies of the same morphological type. The colonies are suspended in a suitable broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[3]

Q6: What are the standard incubation conditions?

For most non-fastidious bacteria, plates or tubes should be incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2] Specific organisms may require different atmospheric conditions (e.g., increased CO2) or temperatures.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum by suspending several colonies in saline or broth and adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Include appropriate controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation:

ReplicateThis compound Concentration (µg/mL)Growth (+/-)
1128
164
132
116
18
14
12
11
10.5
10.25
2...
3...
Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC has been determined.

Methodology:

  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot from each well.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on each spot.

  • Determine the MBC as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation:

This compound Concentration from MIC well (µg/mL)Colony Count (CFU)% Kill
MIC
2 x MIC
4 x MIC
8 x MIC
...

Visualizations

Mechanism of Action of this compound

Information regarding the specific molecular target and signaling pathway of this compound is not publicly available at this time. The following diagram illustrates a common mechanism of action for antibacterial agents – the inhibition of cell wall synthesis – and is provided as a representative example.

cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Translocation to cell membrane Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Antibiotic Antibacterial Agent (e.g., Beta-lactams) Antibiotic->Lipid_II Inhibition

Caption: Example of antibacterial action: Inhibition of peptidoglycan synthesis.

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram outlines the general workflow for determining the MIC and MBC of an antibacterial compound.

start Start prep_culture Prepare Bacterial Culture start->prep_culture standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->standardize_inoculum inoculate_plate Inoculate Microtiter Plate standardize_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate incubate_mic Incubate Plate (16-20 hours) inoculate_plate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24 hours) subculture->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc end End read_mbc->end

References

LY 186826 stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing and storage of the novel fluoroquinolone, LY 186826. The information is based on the general characteristics of fluoroquinolone derivatives and is intended to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not available, as a general guideline for fluoroquinolone compounds, it is recommended to store this compound in a well-closed container, protected from light, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered to minimize degradation. It is crucial to also control humidity.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the known degradation patterns of other fluoroquinolones, this compound is likely susceptible to degradation under hydrolytic (both acidic and alkaline conditions), oxidative, and photolytic stress. A common degradation pathway for fluoroquinolones involves the decarboxylation of the quinolone core. Other potential degradation products may arise from modifications to the side chains.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method is required to monitor the degradation of this compound and separate it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[1][2] The method should be validated to ensure it is specific, accurate, precise, and linear.

Q4: What should I do if I observe unexpected peaks in my chromatogram during a stability study?

A4: Unexpected peaks may indicate the formation of degradation products. You should investigate these peaks by performing forced degradation studies to intentionally generate degradants and confirm their retention times. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of these unknown peaks.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of this compound potency over time in solution. - pH of the solution is not optimal.- Exposure to light.- Presence of oxidizing agents.- Temperature fluctuations.- Buffer the solution to a neutral or slightly acidic pH.- Store solutions in amber vials or protect from light.- Degas solvents and avoid sources of peroxides.- Maintain consistent and controlled storage temperatures.
Appearance of new peaks in the HPLC chromatogram. - Degradation of this compound.- Conduct forced degradation studies (acid, base, peroxide, light, heat) to identify potential degradation products.- Use a photodiode array (PDA) detector to check for peak purity.- Employ LC-MS to elucidate the structure of the new peaks.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload.- Optimize the mobile phase, including the organic modifier, buffer concentration, and pH.- Use a new or different type of HPLC column.- Reduce the concentration of the injected sample.
Inconsistent results between stability time points. - Improper sample handling and storage.- Issues with the analytical instrument.- Non-homogeneity of the sample.- Ensure consistent and documented procedures for sample preparation and storage.- Perform system suitability tests before each analytical run.- Ensure the sample is well-mixed before taking an aliquot for analysis.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample in the dark.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 70°C for 48 hours.

    • Dissolve the sample in a suitable solvent and dilute to 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Typical HPLC Parameters (to be optimized for this compound):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 280-330 nm for fluoroquinolones).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation Prep Prepare this compound Samples Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Prep->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Pathway Propose Degradation Pathway LCMS->Pathway Quant Quantify this compound & Degradants Kinetics Determine Degradation Kinetics Quant->Kinetics Kinetics->Pathway

Caption: Workflow for this compound Stability Testing.

Fluoroquinolone_Degradation_Pathway cluster_degradation Degradation Products LY186826 This compound (Fluoroquinolone Core) Decarboxylated Decarboxylated Product LY186826->Decarboxylated Acid/Heat SideChainModified Side Chain Modified Product LY186826->SideChainModified Oxidation RingOpened Quinolone Ring Opened Product LY186826->RingOpened Photolysis

Caption: Potential Degradation Pathways for this compound.

References

Validation & Comparative

Comparative Analysis of LY186826 and LY173013 Antibacterial Activity: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the antibacterial activities of compounds designated LY186826 and LY173013 has yielded no publicly available data to conduct a comparative analysis. Extensive searches were performed to locate Minimum Inhibitory Concentration (MIC) values, experimental protocols related to these specific compounds, and any associated signaling pathways.

Initial inquiries for direct comparisons of "LY186826" and "LY173013" and their respective antibacterial activities were unsuccessful. Subsequent individual searches for each compound, including terms such as "in vitro antibacterial activity," "minimum inhibitory concentration values," and "bacterial spectrum," also failed to produce relevant scientific literature or data repositories.

To broaden the search, attempts were made to identify the chemical structures and potential alternative names or classifications for LY186826 and LY173013. This effort was aimed at uncovering data that might exist under different identifiers. This line of investigation also did not yield any information that could be used to fulfill the request.

It is highly probable that LY186826 and LY173013 represent internal research and development codes for compounds that were not advanced to a stage of public disclosure through patents or peer-reviewed publications. Pharmaceutical companies often screen numerous candidate molecules, and only a small fraction are ultimately described in publicly accessible documents.

Without any quantitative data (such as MICs) or qualitative descriptions of the antibacterial effects of LY186826 and LY173013, it is not possible to generate the requested comparison guide, data tables, or mechanistic diagrams. The core requirements of data presentation, experimental protocol detailing, and visualization of pathways are entirely dependent on the availability of this foundational information.

Therefore, a comparison of the antibacterial activity of LY186826 and LY173013 cannot be provided at this time due to the absence of any discernible data in the public domain. Should information on these compounds become available under these or alternative designations, a full comparative analysis could be undertaken.

No Publicly Available Data Validates LY186826 as a Bacterial Growth Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound designated LY186826 have yielded no publicly available scientific literature, clinical trial data, or product information identifying it as a bacterial growth inhibitor. Efforts to retrieve data on its mechanism of action, comparative efficacy against other antibacterial agents, and associated experimental protocols have been unsuccessful.

Initial investigations into scientific databases and corporate press releases from Eli Lilly, the typical originator of compounds with the "LY" prefix, did not return any information for the identifier LY186826. Further searches for its biological activity in any therapeutic area also failed to produce relevant results. This suggests that LY186826 may be an incorrect or outdated designation, or a compound that was discontinued in early-stage research and never publicly disclosed.

The core requirements of the user's request—to provide a detailed comparison guide with quantitative data, experimental protocols, and visualizations—cannot be fulfilled due to the complete absence of foundational information on LY186826 as a bacterial growth inhibitor.

It is recommended that the user verify the compound identifier. Should a corrected identifier for a known bacterial growth inhibitor be provided, a comprehensive comparison guide can be developed. Without a valid compound to investigate, no comparative analysis or data presentation is possible.

Unraveling Cross-Resistance in Oncology: A Comparative Analysis Focused on Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

While specific cross-resistance studies involving the compound identifier LY186826 could not be located in publicly available literature, this guide offers a comprehensive comparative analysis of cross-resistance mechanisms focusing on gemcitabine, a key oncology drug developed by Eli Lilly. This information is crucial for researchers, scientists, and drug development professionals working to overcome treatment failure in cancer therapy.

Gemcitabine (dFdC) is a nucleoside analog that has been a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] However, its efficacy is often limited by the development of intrinsic or acquired resistance, which can also lead to cross-resistance to other chemotherapeutic agents.[3][4] Understanding the molecular underpinnings of gemcitabine resistance is critical for developing effective combination therapies and novel agents to circumvent this challenge.

Mechanism of Action and Resistance

Gemcitabine is a prodrug that requires cellular uptake and phosphorylation to become active. Its cytotoxic effect is primarily mediated by the inhibition of DNA synthesis. Resistance to gemcitabine can arise from various mechanisms, including:

  • Altered Drug Metabolism and Transport: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1) and the rate-limiting enzyme deoxycytidine kinase (dCK) can impair gemcitabine uptake and activation.[1][2][5] Conversely, increased expression of drug efflux pumps like those from the ATP-binding cassette (ABC) transporter family can actively remove the drug from the cell.[1][5]

  • Enhanced DNA Repair: Overexpression of enzymes involved in DNA repair, such as ribonucleotide reductase subunits M1 and M2 (RRM1/RRM2), can counteract the DNA-damaging effects of gemcitabine.[1][2][3][5]

  • Activation of Pro-Survival Signaling Pathways: Pathways like Hedgehog, Wnt, and Notch can be reactivated in gemcitabine-resistant cells, promoting cell survival and proliferation.[5]

  • Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cells (CSCs): The acquisition of an EMT phenotype and the presence of CSCs are linked to gemcitabine resistance.[5][6]

Below is a diagram illustrating the key pathways involved in gemcitabine metabolism and the development of resistance.

Gemcitabine_Metabolism_and_Resistance cluster_uptake Cellular Uptake cluster_activation Metabolic Activation cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Gemcitabine (extracellular) Gemcitabine (extracellular) hENT1 hENT1 Gemcitabine (extracellular)->hENT1 Uptake Gemcitabine (intracellular) Gemcitabine (intracellular) hENT1->Gemcitabine (intracellular) dCK dCK Gemcitabine (intracellular)->dCK Phosphorylation ABC Transporters ABC Transporters Gemcitabine (intracellular)->ABC Transporters Efflux dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP DNA Synthesis DNA Synthesis dFdCTP->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis->Apoptosis RRM1/RRM2 RRM1/RRM2 RRM1/RRM2->DNA Synthesis Bypass Pro-survival Pathways Pro-survival Pathways Pro-survival Pathways->Apoptosis Inhibition DNA Repair DNA Repair DNA Repair->DNA Synthesis Repair

Caption: Gemcitabine metabolism, action, and resistance pathways.

Cross-Resistance Profile of Gemcitabine

Studies have shown that resistance to gemcitabine can confer cross-resistance to other structurally and mechanistically distinct anticancer drugs. However, the patterns of cross-resistance can be complex and cell-line dependent.

Drug ClassDrugCross-Resistance in Gemcitabine-Resistant CellsReference
Pyrimidine Nucleosides Cytarabine~100-fold resistance[6]
AzacytidineNo resistance[6]
DecitabineNo resistance[6]
Purine Nucleosides Clofarabine20-fold cross-resistance[6]
Cladribine10-fold cross-resistance[6]
FludarabineNo differential response[6]
Antimetabolites 5-Fluorouracil (5-FU)Cross-resistance observed in highly resistant clones[3][4]
Platinum Agents Cisplatin (CDDP)No specific pattern of cross-resistance[3]
Topoisomerase I Inhibitors Irinotecan (CPT-11)No specific pattern of cross-resistance[3]
Taxanes Docetaxel (DTX)No specific pattern of cross-resistance[3]

It is noteworthy that in some instances, gemcitabine-resistant cells can exhibit collateral sensitivity to other classes of drugs, such as histone deacetylase (HDAC) inhibitors.[6][7]

Experimental Protocols

The following provides a generalized methodology for establishing and characterizing gemcitabine-resistant cell lines to study cross-resistance, based on protocols described in the literature.[8][9][10][11][12]

1. Development of Gemcitabine-Resistant Cell Lines

  • Cell Culture: Begin with a parental cancer cell line known to be initially sensitive to gemcitabine.

  • Stepwise Selection: Expose the cells to gradually increasing concentrations of gemcitabine over a prolonged period (several months).

  • Clonal Isolation: Isolate single-cell clones from the resistant population to ensure a homogenous population for further experiments.

  • Confirmation of Resistance: Determine the IC50 (half-maximal inhibitory concentration) of gemcitabine for the parental and resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

2. In Vitro Cross-Resistance Assay

  • Cell Seeding: Plate both parental and gemcitabine-resistant cells in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of various anticancer agents (e.g., cytarabine, 5-FU, cisplatin, etc.).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the IC50 values for each drug in both parental and resistant cell lines. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.

Below is a workflow diagram for a typical in vitro cross-resistance study.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis Parental Cells Parental Cells 96-well Plate 96-well Plate Parental Cells->96-well Plate Seed Resistant Cells Resistant Cells Resistant Cells->96-well Plate Seed Incubation (72h) Incubation (72h) 96-well Plate->Incubation (72h) Drug A Drug A Serial Dilution Serial Dilution Drug A->Serial Dilution Drug B Drug B Drug B->Serial Dilution Drug C Drug C Drug C->Serial Dilution Serial Dilution->96-well Plate Add to wells Viability Assay Viability Assay Incubation (72h)->Viability Assay IC50 Calculation IC50 Calculation Viability Assay->IC50 Calculation Resistance Factor Resistance Factor IC50 Calculation->Resistance Factor Compare Parental vs. Resistant

Caption: Workflow for in vitro cross-resistance assessment.

Conclusion

While the specific compound LY186826 remains elusive in the public domain, the principles of cross-resistance are well-documented for established oncology drugs like gemcitabine. The development of resistance to one agent can have profound implications for the efficacy of subsequent therapies. A thorough understanding of the underlying molecular mechanisms, as outlined in this guide, is paramount for the rational design of clinical trials and the development of novel therapeutic strategies to improve patient outcomes in oncology. The provided experimental frameworks can serve as a foundation for researchers to investigate cross-resistance profiles of their compounds of interest.

References

Comparative Analysis of Bicyclic Pyrazolidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of bicyclic pyrazolidinones, supported by available experimental data. This document outlines their antibacterial and potential anti-inflammatory properties, offering insights into their mechanisms of action and methodologies for their evaluation.

Bicyclic pyrazolidinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a comparative analysis of their antibacterial and anti-inflammatory potential, presenting data in a structured format to facilitate evaluation and further research.

Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis

Bicyclic pyrazolidinones, notably compounds such as LY173013 and LY186826, have demonstrated antibacterial properties.[1][2] Their mechanism of action is analogous to that of β-lactam antibiotics, involving the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, bicyclic pyrazolidinones disrupt cell wall integrity, leading to bacterial cell death.

Comparative In Vitro Antibacterial Spectrum
CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference Antibiotic (MIC in µg/mL)
LY186826 Data not availableData not availableData not available
LY173013 Data not availableData not availableData not available
Bicyclic Pyrazoline 1 4>128>128Vancomycin (for S. aureus): 1-2
Bicyclic Pyrazoline 3 0.5 - 4>128>128Ciprofloxacin (for E. coli): 0.015-1
Bicyclic Pyrazoline 4 0.5 - 4>128>128Meropenem (for P. aeruginosa): 0.5-2

Note: Data for LY186826 and LY173013 is not presented in a comparative tabular format in the available search results. The data for bicyclic pyrazolines is included to provide context on the potential of this class of compounds. Reference antibiotic MIC ranges are provided for general comparison and can vary.

Anti-inflammatory Potential: Exploring Mechanisms Beyond COX Inhibition

Certain pyrazolidinone derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. However, there is a growing interest in understanding other potential mechanisms of action.

Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Generic Pyrazolidinone Cpd A >1008.2>12.1
Generic Pyrazolidinone Cpd B >10011.6>8.6
Celecoxib (Reference) 9.40.08117.5

Note: The data presented is for non-bicyclic pyrazolidinone derivatives and is intended to illustrate the potential of the broader pyrazolidinone class as COX inhibitors.

Modulation of Inflammatory Signaling Pathways

Emerging research on related heterocyclic compounds suggests that the anti-inflammatory effects of pyrazolidinone derivatives may extend beyond COX inhibition. There is evidence that certain pyrazolo[1,5-a]quinazolines can modulate key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways play a crucial role in the production of pro-inflammatory cytokines. While direct evidence for bicyclic pyrazolidinones is still needed, this presents a promising avenue for future investigation.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Bacterial Inoculum Preparation (0.5 McFarland Standard) plate_prep Prepare Serial Dilutions of Bicyclic Pyrazolidinone in 96-well Plate inoculate Inoculate Wells with Bacterial Suspension plate_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme_prep Prepare COX-1 and COX-2 Enzyme Solutions compound_prep Prepare Serial Dilutions of Bicyclic Pyrazolidinone pre_incubate Pre-incubate Enzyme with Compound compound_prep->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate_reaction Incubate to Allow Prostaglandin Formation add_substrate->incubate_reaction terminate Terminate Reaction incubate_reaction->terminate measure_pg Measure Prostaglandin E2 (PGE2) Levels (e.g., ELISA) terminate->measure_pg calculate_ic50 Calculate IC50 Value measure_pg->calculate_ic50

Caption: Workflow for determining the IC50 of a compound for COX enzymes.

Signaling Pathway Diagrams

Penicillin-Binding Protein (PBP) Inhibition Pathway

This diagram illustrates the mechanism of action of bicyclic pyrazolidinones in disrupting bacterial cell wall synthesis.

Caption: Inhibition of bacterial cell wall synthesis by bicyclic pyrazolidinones.

Potential Anti-inflammatory Signaling Pathways

This diagram depicts potential signaling pathways that could be modulated by bicyclic pyrazolidinones to exert anti-inflammatory effects, based on findings from related compounds.

G cluster_cell Inflammatory Cell (e.g., Macrophage) cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK Pathway Receptor->MAPK NFkB IKK -> IκB -> NF-κB Receptor->NFkB GeneExpression Gene Transcription MAPK->GeneExpression NFkB->GeneExpression COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) GeneExpression->Cytokines ProinflammatoryStimulus Pro-inflammatory Stimulus (e.g., LPS) ProinflammatoryStimulus->Receptor BicyclicPyrazolidinone Bicyclic Pyrazolidinone BicyclicPyrazolidinone->MAPK potential inhibition BicyclicPyrazolidinone->NFkB potential inhibition BicyclicPyrazolidinone->COX2 potential inhibition

Caption: Potential anti-inflammatory mechanisms of bicyclic pyrazolidinones.

References

Comparative Efficacy of LY186826 and Penicillin: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the efficacy of the investigational compound LY186826 and penicillin cannot be provided at this time. Extensive searches of scientific literature and clinical trial databases did not yield any specific information, quantitative data, or experimental protocols for a compound designated as LY186826. It is possible that this designation is incorrect, represents an early-stage compound that did not proceed to published studies, or is an internal designation not widely reported in public literature.

Information was found for a similarly named glycopeptide antibiotic, LY264826 . However, the available research on LY264826 focuses on its activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and compares it to other glycopeptides like vancomycin, not to penicillin.[1][2][3]

This guide will proceed by outlining the established mechanism of action and antibacterial spectrum of penicillin to provide a baseline for comparison, should data for LY186826 become available.

Penicillin: Mechanism of Action and Spectrum of Activity

Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] This critical cellular structure, composed of peptidoglycan, provides structural integrity and protects the bacterium from osmotic stress.

Signaling Pathway and Molecular Interaction

The key molecular target of penicillin and other β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][5][7] Specifically, these enzymes, such as DD-transpeptidase, catalyze the cross-linking of peptidoglycan chains, a process vital for the strength and rigidity of the cell wall.[5][7]

The mechanism of inhibition can be visualized as follows:

cluster_bacterium Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Penicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Strengthens Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to

Diagram 1: Penicillin's Mechanism of Action.

By binding to the active site of PBPs, penicillin forms a stable, inactive complex, effectively preventing the cross-linking of peptidoglycan.[4][7] This leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[5]

Spectrum of Activity

Penicillin is most effective against gram-positive bacteria, which possess a thick peptidoglycan cell wall that is readily accessible to the antibiotic.[5] Its activity against gram-negative bacteria is limited due to the presence of an outer membrane that acts as a barrier, preventing penicillin from reaching its PBP targets.[4][5]

Experimental Protocols for Efficacy Evaluation

To facilitate future comparative analysis, standard experimental protocols for evaluating the efficacy of antibiotics like penicillin are outlined below.

In Vitro Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Methodology (Broth Microdilution):

    • Prepare serial twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

    • Include positive (bacterium without antibiotic) and negative (medium without bacterium) controls.

    • Incubate the plate at a specified temperature (e.g., 35-37°C) for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity.

Start Start Prepare_Dilutions Prepare serial dilutions of antibiotic Start->Prepare_Dilutions Inoculate Inoculate with bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Observe for turbidity Incubate->Read_Results Determine_MIC Identify lowest concentration with no growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Diagram 2: Workflow for MIC Determination.

2. Minimum Bactericidal Concentration (MBC) Determination:

  • Objective: To determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

  • Methodology:

    • Following MIC determination, subculture a small aliquot from each well showing no visible growth onto an antibiotic-free agar medium.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Conclusion

While a direct comparison between LY186826 and penicillin is not feasible due to the absence of public data on LY186826, this guide provides a foundational understanding of penicillin's mechanism and the standard methodologies used to assess antibiotic efficacy. Should data on LY186826 become available, the experimental protocols and mechanistic framework presented here can be utilized to conduct a thorough comparative analysis. Researchers are encouraged to verify the correct designation of the compound of interest to ensure accurate literature retrieval.

References

Comparative Antibacterial Spectrum of LY264826: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, a comprehensive understanding of a novel antibiotic's antibacterial spectrum is fundamental. This guide provides a comparative analysis of the in vitro activity of LY264826, a glycopeptide antibiotic, against a panel of clinically relevant bacteria. The performance of LY264826 is compared with other established antibiotics, including vancomycin, teicoplanin, and daptomycin, with supporting data presented for objective evaluation.

In Vitro Antibacterial Activity of LY264826 and Comparators

The antibacterial efficacy of LY264826 has been evaluated against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacterial SpeciesLY264826 MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)Teicoplanin MIC90 (µg/mL)Daptomycin MIC90 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible)1---
Staphylococcus aureus (Methicillin-Resistant)1>1--
Coagulase-Negative Staphylococci (Methicillin-Susceptible)----
Coagulase-Negative Staphylococci (Methicillin-Resistant)----
Enterococcus faecalis----
Enterococcus faecium----
Streptococcus pyogenes0.25>0.25<0.25-
Streptococcus pneumoniae0.25---
Listeria monocytogenes0.5---
Clostridium spp.≤0.25---
Peptococci/Peptostreptococci<0.5---
Fusobacterium spp.<0.5---
Gram-Negative Bacteria
Bacteroides spp.Resistant---
EnterobacteriaceaeResistant---
Flavobacterium spp.Resistant---
Neisseria spp.Resistant---

Data compiled from multiple in vitro studies.[1][2] MIC values for comparators were not always available in the same studies.

LY264826 demonstrates potent activity against a wide array of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. Its activity is comparable or superior to vancomycin and teicoplanin against many of these pathogens[1][2]. Notably, LY264826 is effective against various anaerobic Gram-positive bacteria but shows resistance against Gram-negative species like Bacteroides, Enterobacteriaceae, Flavobacterium, and Neisseria[2].

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The most common and robust method is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Inoculum Preparation:

  • Isolate 3-5 morphologically similar colonies from a fresh (18-24 hours) agar plate.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the test antibiotic (e.g., LY264826) and comparator agents in a suitable cation-adjusted Mueller-Hinton broth.

  • The concentration range should be clinically and biologically relevant to determine the MIC value accurately.

3. Inoculation and Incubation:

  • Dispense equal volumes of the prepared bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria) for quality assurance.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of a new compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Isolate Selection B Inoculum Preparation (0.5 McFarland) A->B D Microtiter Plate Inoculation B->D C Antibiotic Serial Dilutions C->D E Incubation (35°C, 16-20h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G H Data Analysis (MIC50/MIC90) G->H I Antibacterial Spectrum Profile H->I J Comparison with Other Agents

Workflow for Determining Antibacterial Spectrum

References

Benchmarking LY 186826 Against Novel Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibacterial drug discovery is in a constant state of evolution, driven by the urgent need to combat the growing threat of antimicrobial resistance. This guide provides a comparative analysis of the glycopeptide antibiotic LY 186826 (Chloroeremomycin) against a selection of novel antibacterial agents that have emerged as promising alternatives in the fight against pathogenic bacteria. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used to derive this data.

Executive Summary

This guide benchmarks the performance of the glycopeptide antibiotic this compound against three novel antibacterial agents: Dalbavancin, Omadacycline, and Iclaprim. The comparison focuses on their in vitro activity against a panel of clinically significant Gram-positive pathogens: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. While comprehensive data for the novel agents is presented, a notable gap exists in the publicly available literature regarding specific Minimum Inhibitory Concentration (MIC) values for this compound against the selected pathogens. The information that is available for a closely related compound, LY264826, suggests potent activity against Gram-positive bacteria.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the selected antibacterial agents against key Gram-positive pathogens. MIC values are a standard measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Antibacterial AgentStaphylococcus aureus (MRSA) MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)Clostridium difficile MIC (µg/mL)
This compound (Chloroeremomycin) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dalbavancin MIC90: ≤0.016[2]MIC90: 0.03[3][4]MIC range: 0.03-0.12 (vanB enterococci)[2]MIC90: 0.125[5][6]
Omadacycline MIC90: 0.25[7][8][9][10][11]MIC90: 0.12[7][12][13][14][15]MIC90: 0.25[7][16][17]MIC90: 0.031 - 1.0[18][19][20][21][22]
Iclaprim MIC90: 0.12[23][24]MIC90: 1 - 2[23][25][26][27][28]MIC50/90: 0.06/0.12[24]Data Not Available

Mechanisms of Action: A Visual Comparison

Understanding the molecular targets and pathways of these antibacterial agents is crucial for predicting their efficacy, potential for resistance development, and suitability for combination therapies.

Glycopeptide Antibiotics: this compound and Dalbavancin

Both this compound (as a glycopeptide) and Dalbavancin inhibit bacterial cell wall synthesis. They bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall assembly. Dalbavancin, a second-generation lipoglycopeptide, possesses a lipophilic side chain that anchors it to the bacterial membrane, enhancing its potency and prolonging its half-life[12][18].

Glycopeptide_Mechanism cluster_bacterial_cell Bacterial Cell cluster_antibiotics Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis Incorporation Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to LY186826 This compound (Chloroeremomycin) LY186826->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Glycopeptide Mechanism of Action
Aminomethylcycline: Omadacycline

Omadacycline, a first-in-class aminomethylcycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of polypeptide chains. Omadacycline is designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection[3][7].

Omadacycline_Mechanism cluster_bacterial_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Essential for Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition of Omadacycline Omadacycline Omadacycline->30S_Subunit Binds to Iclaprim_Mechanism cluster_folate_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Conversion Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Essential for DNA_Synthesis_Inhibition DNA Synthesis Inhibition Nucleotide_Synthesis->DNA_Synthesis_Inhibition Blockage leads to Iclaprim Iclaprim Iclaprim->DHFR Inhibits Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial twofold dilutions of antibiotic in broth in a 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at the appropriate temperature and duration Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) in each well Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End Agar_Dilution_Workflow Start Start Prepare_Antibiotic_Agar Prepare agar plates containing serial twofold dilutions of the antibiotic Start->Prepare_Antibiotic_Agar Prepare_Inoculum Prepare a standardized bacterial suspension Inoculate_Plates Spot the bacterial suspension onto the surface of each plate Prepare_Inoculum->Inoculate_Plates Incubate Incubate the plates under appropriate conditions Inoculate_Plates->Incubate Read_Results Examine each spot for bacterial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration that inhibits growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Essential Safety and Handling Protocols for Moxifloxacin Hydrochloride (LY 186826)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Moxifloxacin Hydrochloride, identified by the CAS Registry Number 186826-86-8.[1][2][3] Moxifloxacin Hydrochloride is a fourth-generation synthetic broad-spectrum fluoroquinolone antibiotic.[2][4] Adherence to the following procedures is mandatory to ensure the safety of all personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment must be worn at all times when handling Moxifloxacin Hydrochloride:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Discard and replace if any signs of degradation or chemical breakthrough are observed.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Respiratory Protection Not generally required under normal use with adequate ventilation.In cases of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary.
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area to minimize dust or aerosol formation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[4]

First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.

  • After skin contact: Wash off with soap and plenty of water.

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting.

Spill and Disposal Procedures:

  • In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

Logical Workflow for Donning Personal Protective Equipment

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection when working with Moxifloxacin Hydrochloride.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Laboratory Entry A Assess Hazards B Select Appropriate PPE A->B C 1. Lab Coat B->C D 2. Safety Glasses/Goggles C->D E 3. Gloves D->E F Enter Work Area E->F

Figure 1. Recommended sequence for donning PPE.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.